Tri-o-tolyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tris(2-methylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZQJRTFNFCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881239 | |
| Record name | Tris(2-methylphenyl) phosphite | |
| Source | EPA DSSTox | |
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Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphorous acid, tris(methylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2622-08-4, 25586-42-9 | |
| Record name | Phosphorous acid, tris(2-methylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-o-cresyl phosphite | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, tris(methylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-methylphenyl) phosphite | |
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| Record name | Tri-o-tolyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.245 | |
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| Record name | TRI-O-CRESYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZL69270G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tri-o-tolyl phosphite: Synthesis, Properties, and Advanced Research Applications
Abstract
Tri-o-tolyl phosphite, an organophosphorus compound characterized by the formula P(O-o-C₆H₄CH₃)₃, is a versatile molecule of significant interest in both industrial and academic research. Its distinct steric and electronic properties make it a valuable component in a wide array of applications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, characteristic reactivity, and primary applications. Key areas of focus include its role as a bulky ligand in coordination chemistry, its function as a stabilizer and antioxidant in polymer science, and its use as a critical intermediate in the synthesis of other valuable organophosphorus compounds.[1][2] This document serves as a technical resource for researchers, chemists, and material scientists, offering detailed protocols, mechanistic insights, and safety considerations grounded in authoritative sources.
Introduction: The Significance of a Sterically Hindered Phosphite
This compound, also known as phosphorous acid tri-o-cresyl ester, belongs to the triaryl phosphite class of compounds.[1] Its structure is distinguished by the presence of three o-tolyl groups bonded to a central phosphorus(III) atom through oxygen bridges. This specific ortho-substitution imparts significant steric bulk, which profoundly influences its chemical behavior.[2] Unlike less hindered phosphites, its reactivity and coordination properties are unique, enabling it to stabilize reactive metal centers and control the geometry of resulting complexes.[2]
Industrially, it is highly valued for its ability to enhance the thermal stability of polymers such as polyvinyl chloride (PVC), acting as a potent antioxidant and plasticizer.[1][3][4] In the realm of synthetic chemistry, it serves as a precursor for phosphonates and phosphates, which have applications in pharmaceuticals and agricultural chemicals.[1] This guide will elucidate the foundational chemistry and practical applications that make this compound a compound of enduring scientific and commercial importance.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. This compound is a colorless to yellow clear liquid under standard conditions, though it can be a solid at lower temperatures.[5]
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁O₃P | [1][6] |
| Molecular Weight | 352.37 g/mol | [1] |
| CAS Number | 2622-08-4 | [1][2] |
| Appearance | Colorless to yellow clear liquid | [5] |
| Density | 1.14 g/mL | [1] |
| Boiling Point | 238 °C @ 11 mmHg | [1] |
| Refractive Index | n20/D 1.58 | [1] |
| Purity (Typical) | ≥ 97% (GC) | [1] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the presence of the tolyl groups, while ³¹P NMR spectroscopy provides a characteristic signal for the trivalent phosphorus center.
-
Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for this compound include P-O-C stretching vibrations.[6]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.
Synthesis of this compound: A Detailed Protocol
The most common and direct method for synthesizing this compound is the reaction between phosphorus trichloride (PCl₃) and o-cresol (2-methylphenol).[2] This reaction is a cornerstone of organophosphorus chemistry.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of o-cresol on the electrophilic phosphorus atom of PCl₃. This process occurs stepwise, with each step releasing a molecule of hydrogen chloride (HCl) gas. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct or under conditions that allow for its removal.
The choice of an inert atmosphere, such as nitrogen or argon, is critical.[2] This prevents the highly reactive phosphorus trichloride from hydrolyzing with atmospheric moisture and, more importantly, prevents the oxidation of the final trivalent phosphite product to the pentavalent phosphate.[2]
// Reactants react1 [label="o-Cresol (3 eq.)"]; react2 [label="Phosphorus Trichloride (1 eq.)"];
// Conditions conditions [label="Inert Atmosphere (N₂)\nControlled Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Process reaction [label="Slow addition of PCl₃ to o-Cresol\nStirring", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Byproduct byproduct [label="HCl Gas (3 eq.)\n(Removed or Neutralized)", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product product [label="Crude this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Vacuum Distillation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections react1 -> reaction; react2 -> reaction; conditions -> reaction [style=dotted]; reaction -> byproduct [label="generates"]; reaction -> product; product -> purification; purification -> final_product; } enddot Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.
-
Apparatus Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., Nitrogen). Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere : Purge the system with nitrogen gas to create an inert atmosphere.[2]
-
Reagent Charging : Charge the flask with 3.0 equivalents of o-cresol. If a solvent is used, an anhydrous non-protic solvent like toluene can be added.
-
Controlled Addition : Charge the dropping funnel with 1.0 equivalent of phosphorus trichloride (PCl₃). Add the PCl₃ to the stirring o-cresol dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a steady temperature, often with the aid of an ice bath.[2]
-
Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the evolution of HCl gas ceases. The reaction progress can be monitored by techniques like ³¹P NMR.
-
Work-up and Purification : Once the reaction is complete, the crude product is typically purified. Vacuum distillation is a common method to separate the high-boiling this compound from any remaining starting materials or byproducts.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the lone pair of electrons on the phosphorus atom and the significant steric hindrance from the three o-tolyl groups.
Coordination Chemistry and Ligand Properties
This compound is a bulky organophosphorus ligand that is crucial in coordination chemistry, especially with transition metals in low oxidation states.[2]
-
Steric Bulk : The most defining feature is its large steric footprint, quantified by a large cone angle (estimated at 141°).[2] This bulkiness influences the geometry and stability of its metal complexes, often favoring lower coordination numbers. This can create a vacant site on the metal center, which is essential for catalytic activity.[2]
-
Electronic Properties : The bonding to a metal involves two key interactions:
-
σ-donation : The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the metal, forming a strong σ-bond.[2]
-
π-acceptance : The phosphite ligand can accept electron density from filled metal d-orbitals into its P-O σ* anti-bonding orbitals. This π-backbonding stabilizes electron-rich, low-valent metal centers.[2]
-
These properties allow this compound to form stable and unique complexes, such as Tris(this compound)nickel(0), which has a trigonal-planar geometry to accommodate the large ligands.[2]
// Nodes M [label="Metal\nCenter", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="P", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; O1 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O3 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R [label="R = o-tolyl", shape=plaintext, fontcolor="#5F6368"];
// Edges P -> O1; P -> O2; P -> O3; P -> M [label="σ-donation\n(P lone pair -> Metal d-orbital)", color="#34A853", fontcolor="#34A853"]; M -> P [label="π-acceptance\n(Metal d-orbital -> P-O σ*)", dir=back, color="#EA4335", fontcolor="#EA4335"];
// Positioning {rank=same; O1; O2; O3;} P -> R [style=invis]; } enddot Caption: σ-donation and π-acceptance in metal-phosphite bonding.
The Michaelis-Arbuzov Reaction
A hallmark reaction of trialkyl and triaryl phosphites is the Michaelis-Arbuzov reaction, which converts the trivalent phosphite into a pentavalent phosphonate.[7][8] The reaction involves a trialkyl phosphite reacting with an alkyl halide.[7] The first step is the nucleophilic attack by the phosphorus on the alkyl halide, forming a phosphonium salt intermediate.[8] In the second step, the displaced halide anion attacks one of the alkoxy carbons, leading to the formation of the phosphonate and a new alkyl halide.[8]
While classic Michaelis-Arbuzov reactions are most efficient with trialkyl phosphites, triaryl phosphites like this compound can also undergo this transformation, though often requiring more forcing conditions such as high heat.[8][9]
// Structure definitions start [label="this compound + R'-X"]; intermediate [label="[ (o-Tolyl-O)₃P⁺-R' ] X⁻\n(Phosphonium Salt Intermediate)"]; product [label="(o-Tolyl-O)₂P(=O)R' + o-Tolyl-X\n(Phosphonate Product)"];
// Reaction flow start -> intermediate [label="SN2 Attack\n(P on R')"]; intermediate -> product [label="SN2 Attack\n(X⁻ on tolyl group)"]; } enddot Caption: Generalized mechanism of the Michaelis-Arbuzov reaction.
Core Research and Industrial Applications
The unique properties of this compound translate into several key applications.
-
Stabilizer and Antioxidant for Polymers : In the plastics and rubber industries, it serves as a highly effective antioxidant and thermal stabilizer.[1][3][4] During high-temperature processing, polymers can degrade via oxidation, leading to discoloration and loss of mechanical properties. This compound helps prevent this degradation, thereby prolonging the material's lifespan and performance.[1] It is particularly valued in PVC formulations.[1]
-
Flame Retardant : Its phosphorus content makes it a valuable flame retardant.[1] When incorporated into materials, it can act as a synergist in flame retardant formulations, contributing to safety in industries like construction and electronics.[1]
-
Intermediate in Organic Synthesis : It is a crucial starting material for producing other organophosphorus compounds.[1] Through reactions like the Michaelis-Arbuzov, it can be converted into phosphonates, which are important in the development of pharmaceuticals and agricultural chemicals.[1]
-
Ligand in Homogeneous Catalysis : As discussed, its role as a bulky ligand is significant. While tri-o-tolylphosphine is more famously used in cross-coupling reactions, the corresponding phosphite is important for creating specific metal complexes and studying reaction mechanisms involving phosphorus compounds.[1][2]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification : It is classified as an irritant, causing skin and serious eye irritation.[6][10]
-
Personal Protective Equipment (PPE) :
-
Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[10] Keep the container tightly closed when not in use.[10]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances.[10][12] The recommended storage temperature is often between 2 - 8 °C to maintain stability.[1] The container should be kept tightly closed.[12]
Conclusion
This compound is a compound whose utility is defined by its unique structure. The steric hindrance provided by its three o-tolyl groups governs its behavior as a bulky ligand, while the reactivity of its phosphorus center allows it to serve as a potent stabilizer and a versatile synthetic intermediate. From enhancing the durability of everyday plastics to enabling the study of complex catalytic systems, its applications are both broad and impactful. This guide has provided a technical foundation for understanding and utilizing this important chemical, underscoring the necessity of mastering its synthesis, properties, and handling for innovative research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 3. This compound | Polysil [polycil.co.uk]
- 4. This compound | Syrrx [syrrx.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Tri-o-cresyl phosphite | C21H21O3P | CID 92937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
A Technical Guide to the Mechanistic Role of Tri-o-tolyl Phosphite in Organic Chemistry
Preamble: Navigating the Ortho-Tolyl Phosphorus Landscape
In the intricate world of organophosphorus chemistry, precise nomenclature is paramount. The "tri-tolyl phosphorus" family contains three distinct compounds, each with a unique reactivity profile and mechanism of action. This guide focuses specifically on tri-o-tolyl phosphite . To ensure clarity, it is crucial to distinguish it from its common relatives:
-
This compound (TOTP-ite): A phosphite ester, P(O-o-C₆H₄CH₃)₃. Its chemistry is dominated by the phosphorus(III) center's ability to act as a ligand for transition metals.
-
Tri(o-tolyl)phosphine (TOTP-ine): A phosphine, P(o-C₆H₄CH₃)₃. It is a widely used bulky, electron-rich ligand in catalysis, known for its large Tolman cone angle (194°).[1]
-
Tri-o-cresyl Phosphate (TOCP): A phosphate ester, O=P(O-o-C₆H₄CH₃)₃. This compound is not typically a reagent in organic synthesis but is a well-known neurotoxin.[2][3][4] Its toxic mechanism involves the inhibition of neuropathy target esterase (NTE) and is distinct from the synthetic applications of its phosphite and phosphine analogs.[2][3][5]
This document will now proceed to an in-depth exploration of the primary mechanistic function of this compound in organic chemistry: its role as a sterically demanding and electronically tunable ligand in transition metal catalysis.
Core Mechanism: The Dual-Action Ligand
This compound's primary mechanism of action in organic synthesis is as a ligand that coordinates to transition metals, thereby modifying the metal center's reactivity to facilitate catalytic transformations.[6] Its influence is a direct consequence of its unique steric and electronic properties.
Electronic Profile: σ-Donation and π-Acceptance
Like other phosphites, this compound engages in a synergistic bonding relationship with transition metals. This interaction is twofold:
-
σ-Donation: The phosphorus atom possesses a lone pair of electrons, which it donates into an empty d-orbital of the transition metal, forming a strong sigma (σ) bond.[6] This donation of electron density to the metal is a defining characteristic of phosphine and phosphite ligands.
-
π-Acceptance (Backbonding): Concurrently, the metal center donates electron density from its filled d-orbitals back into the empty σ* (sigma-antibonding) orbitals of the phosphorus-oxygen bonds. This phenomenon, known as π-backbonding, is a crucial feature of phosphite ligands. It strengthens the metal-ligand bond and withdraws electron density from the metal, stabilizing low-valent metal centers (e.g., Ni(0), Pd(0)).
This dual electronic nature allows for the fine-tuning of a catalyst's properties. The strong net electron-withdrawing character of phosphites can make the metal center more electrophilic and influence the rates of key catalytic steps like oxidative addition and reductive elimination.
Steric Profile: Creating a Reactive Pocket
The three ortho-tolyl groups impart significant steric bulk to the ligand.[6] This has several profound mechanistic consequences:
-
Low Coordination Numbers: The sheer size of the ligands prevents many of them from binding to a single metal center. This favors the formation of complexes with lower coordination numbers, such as the trigonal-planar Ni[P(O-o-tolyl)₃]₃.[6]
-
Creation of Vacant Sites: The steric hindrance facilitates the dissociation of a ligand from the metal center, creating a vacant coordination site. This site is essential for the substrate to bind and initiate the catalytic cycle.
-
Influence on Regio- and Stereoselectivity: The bulky steric environment around the metal's active site can direct the approach of substrates, influencing the regioselectivity and stereoselectivity of the reaction.
-
Promotion of Reductive Elimination: The steric clash between bulky ligands can promote the final reductive elimination step in many catalytic cycles, thereby increasing the catalyst's turnover rate.
Applications in Catalysis: The Ni(0) System
This compound is particularly effective in stabilizing low-valent transition metals, with nickel(0) complexes being well-documented.[6] These complexes are precursors to catalytically active species in important organic transformations.
Olefin Functionalization
A key application is in nickel-catalyzed reactions involving olefins, such as hydrocyanation and polymerization.[6] The fragment {Ni[P(O-o-tolyl)₃]₂} is capable of binding olefins.[6] The mechanism involves the initial formation of a nickel(0)-olefin complex, followed by subsequent transformations. The bulky phosphite ligands stabilize the reactive Ni(0) state and dissociate to allow the olefin to coordinate.
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 4. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. This compound | 2622-08-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to Tri-o-tolyl Phosphite: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Tri-o-tolyl Phosphite
This compound (CAS No. 2622-08-4) is an organophosphorus compound belonging to the triaryl phosphite ester family. Structurally, it is characterized by a central phosphorus(III) atom bonded to three o-cresol groups through oxygen atoms. This arrangement imparts significant steric bulk and specific electronic properties that define its chemical behavior and utility. While often overshadowed by its phosphine analogue, this compound serves as a versatile intermediate and additive in various industrial and research settings. Its applications range from enhancing polymer stability to acting as a precursor in the synthesis of more complex organophosphorus compounds.[1][2] For researchers, particularly in medicinal chemistry and materials science, understanding the synthesis, reactivity, and handling of this compound is crucial for leveraging its potential in novel applications.
Chemical Identity and Molecular Structure
This compound is systematically known as tris(2-methylphenyl) phosphite. The presence of the three ortho-methyl groups on the phenyl rings is a defining feature, creating a sterically hindered environment around the central phosphorus atom.
Core Identifiers:
-
CAS Number: 2622-08-4[1]
-
Molecular Formula: C₂₁H₂₁O₃P[2]
-
Molecular Weight: 352.37 g/mol [2]
-
Synonyms: Phosphorous acid tri-o-cresyl ester, Phosphorous acid tris(2-methylphenyl) ester, Tri-o-cresyl phosphite[3]
The molecular structure consists of a pyramidal phosphorus atom, reflecting the geometry of trivalent phosphorus compounds. The lone pair of electrons on the phosphorus atom is responsible for its nucleophilic character, a key aspect of its reactivity.
References
Literature review on Tri-o-tolyl phosphite's chemical properties
An In-depth Technical Guide to the Chemical Properties of Tri-o-tolyl phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an organophosphorus compound with the chemical formula C₂₁H₂₁O₃P, is a versatile molecule of significant interest in both industrial and academic research settings.[1] Also known by synonyms such as phosphorous acid tri-o-cresyl ester and tris(2-methylphenyl) phosphite, it is valued for its role as a plasticizer, a flame retardant, and a stabilizer in polymers like PVC.[1] Its unique steric and electronic properties also make it a noteworthy ligand in the field of coordination chemistry. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemistry and materials science.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is a central phosphorus(III) atom bonded to three o-tolyl groups via oxygen atoms. The presence of the ortho-methyl groups on the phenyl rings introduces significant steric bulk around the phosphorus center, which profoundly influences its reactivity and coordination behavior.
Caption: Chemical structure of this compound.
A summary of its key physical and chemical properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2622-08-4 | [1] |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Molecular Weight | 352.37 g/mol | [1] |
| Appearance | Liquid | N/A |
| Density | 1.14 g/mL | [1] |
| Boiling Point | 238 °C / 11 mmHg | [1] |
| Refractive Index (n20D) | 1.58 | [1] |
| Purity | ≥ 97% (GC) |[1] |
Spectroscopic Characterization
Modern analytical techniques are crucial for the structural elucidation and purity assessment of this compound.[2]
-
³¹P NMR Spectroscopy : This is a critical technique for characterizing organophosphorus compounds. For this compound, the phosphorus nucleus is in a trivalent state, which gives a characteristic chemical shift. It is particularly useful for monitoring reactions, such as oxidation to the corresponding pentavalent phosphate species, which would result in a significant downfield shift.[3]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. It is characterized by signals from the aromatic protons of the tolyl groups, typically appearing as complex multiplets in the 7.0-7.4 ppm range, and a singlet corresponding to the methyl protons.[3]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Characteristic stretches for this compound include the P-O-C bond (around 980-1050 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹).[3]
-
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the compound.[2][3]
Synthesis of this compound
The most common and direct method for synthesizing triaryl phosphites, including this compound, is the reaction of a phenol with phosphorus trichloride (PCl₃).[3]
Caption: General synthesis of this compound.
Optimized Laboratory-Scale Synthesis Protocol
This protocol describes the synthesis of this compound from o-cresol and phosphorus trichloride. The key to a successful synthesis is the careful control of reaction conditions to manage the exothermic nature of the reaction and the evolution of hydrogen chloride (HCl) gas.[3]
Materials:
-
o-cresol (3 molar equivalents)
-
Phosphorus trichloride (1 molar equivalent)
-
Anhydrous toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Gas outlet/scrubber (to neutralize HCl gas)
Procedure:
-
Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is dry. The flask is charged with o-cresol and anhydrous toluene.
-
Inert Atmosphere: Purge the system with nitrogen gas to prevent oxidation of the phosphite product.[3]
-
Reagent Addition: Dissolve phosphorus trichloride in anhydrous toluene in the dropping funnel. Add the PCl₃ solution dropwise to the stirred solution of o-cresol. The gradual addition is crucial to control the reaction rate and the exothermic release of heat.[3]
-
Temperature Control: Maintain the reaction temperature, as the reaction is exothermic. Cooling with an ice bath may be necessary.[3]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
-
Storage: The final product should be stored under an inert atmosphere at 2-8 °C to prevent degradation.[1]
Key Chemical Reactions
Oxidation
This compound, like other trivalent phosphites, is susceptible to oxidation to the corresponding pentavalent phosphate, Tri-o-tolyl phosphate. This can occur upon exposure to air or other oxidizing agents. This property is harnessed in its application as an antioxidant in polymers.[1][4]
Hydrolysis
Phosphites are known to be sensitive to moisture.[5] The hydrolysis of this compound would involve the cleavage of one or more P-O-C bonds to form phosphorous acid and o-cresol. Computational studies on aryl phosphites suggest that hydrolysis is generally more favorable under acidic and basic conditions compared to neutral conditions.[3][5] This sensitivity necessitates handling and storage under dry, inert conditions.
The Michaelis-Arbuzov Reaction
A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, where the phosphite reacts with an alkyl halide to form a phosphonate.[6][7][8] The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[7] The displaced halide then attacks one of the alkoxy carbons, yielding the final phosphonate and a new alkyl halide.[7] While classically performed with alkyl phosphites, variations exist for triaryl phosphites, though they may require more forcing conditions or catalysis.[6][9]
Caption: Generalized Michaelis-Arbuzov reaction mechanism.
Coordination Chemistry and Ligand Properties
This compound is a significant ligand in coordination chemistry, particularly for stabilizing transition metals in low oxidation states.[3] Its properties as a ligand are defined by a combination of steric and electronic effects.
-
Steric Bulk: The three o-tolyl groups create substantial steric hindrance around the phosphorus atom. The ligand cone angle, a measure of this bulk, was calculated to be 163.6° from the crystal structure of its nickel(0) complex, [Ni{P(O-o-tolyl)₃}₃].[3] This large cone angle influences the geometry and stability of its metal complexes, often favoring lower coordination numbers.[3]
-
Electronic Properties: The bonding to a metal center involves two main components:
-
σ-donation: The phosphorus atom donates its lone pair of electrons to a vacant d-orbital on the metal.
-
π-acceptance: Phosphite ligands are capable of accepting electron density from filled metal d-orbitals into their P-O σ* antibonding orbitals. This back-bonding stabilizes electron-rich metal centers.[3]
-
Caption: σ-donation and π-acceptance in a metal-phosphite complex.
Applications
The chemical properties of this compound lead to its use in several industrial applications:
-
Polymer Additive: It serves as an effective antioxidant and thermal stabilizer in plastics and rubber, particularly in PVC, prolonging the material's lifespan and performance.[1][4]
-
Flame Retardant: It is a valuable flame-retardant additive, often acting as a synergist in formulations for fire-resistant materials used in construction, automotive, and electronics industries.[1]
-
Chemical Intermediate: It is a crucial intermediate in the synthesis of other organophosphorus compounds, such as phosphonates and phosphates, which have applications in agriculture and pharmaceuticals.[1]
-
Lubricant and Coating Stabilizer: It helps prevent degradation and prolongs the lifespan of lubricants and coatings.[1]
Safety and Toxicology
This compound requires careful handling due to its potential health effects.
-
Hazards: It is classified as an irritant.[10] Toxicological data indicates potential for neurotoxic effects, including paralysis, tremor, and muscle weakness at high doses in animal studies.[10]
-
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from moisture and oxidizing agents, preferably under an inert atmosphere.[1][3]
-
Conclusion
This compound is a multifunctional organophosphorus compound with a rich chemical profile. Its properties are dominated by the trivalent phosphorus center and the sterically demanding o-tolyl groups. A thorough understanding of its synthesis, reactivity—including oxidation, hydrolysis, and coordination behavior—and handling requirements is essential for its safe and effective use. Its role as a polymer additive, flame retardant, and versatile ligand ensures its continued importance in both industrial manufacturing and advanced chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:2622-08-4 | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to Tri-o-tolyl Phosphite: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Attributes of Tri-o-tolyl Phosphite
This compound, systematically named phosphorous acid tris(2-methylphenyl) ester, is a versatile organophosphorus compound with significant industrial and research applications.[1] Its molecular structure, featuring a central phosphorus atom bonded to three ortho-tolyloxy groups, dictates its unique steric and electronic properties. These characteristics are fundamental to its utility as a flame retardant, plasticizer, antioxidant, and stabilizer in various polymeric materials.[1] In the realm of synthetic chemistry, it serves as a crucial intermediate and a bulky ligand in coordination chemistry.[1][2] This guide will elucidate the key physical and chemical parameters of this compound, providing a robust foundation for its safe handling, effective application, and innovative exploration.
Molecular Structure and Identification
A clear understanding of the molecular identity of this compound is paramount for any scientific investigation. The key identifiers and structural details are summarized below.
| Identifier | Value | Source |
| Chemical Name | Phosphorous acid tris(2-methylphenyl) ester | [1] |
| Synonyms | Tri-o-cresyl phosphite, Tris(2-methylphenyl) phosphite | [1] |
| CAS Number | 2622-08-4 | [1] |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Molecular Weight | 352.37 g/mol | [1] |
| PubChem ID | 92937 | [1] |
| MDL Number | MFCD00014911 | [1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical Properties
The physical characteristics of a compound are critical for its handling, storage, and application. This compound is a liquid at room temperature with low volatility, a property that makes it suitable for high-performance applications.[1]
| Property | Value | Conditions | Source |
| Physical State | Liquid | 20 °C | |
| Boiling Point | 238 °C | 11 mmHg | [1] |
| Density | 1.14 g/mL | Not specified | [1] |
| Refractive Index | nD20 1.58 | 20 °C | [1] |
Storage and Handling: this compound should be stored in a refrigerated environment (0-10°C) under an inert gas atmosphere. It is sensitive to air, moisture, and heat, which can lead to degradation.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely defined by the phosphorus(III) center and the bulky ortho-tolyl groups. These features influence its reactivity in various chemical transformations.
Synthesis
The most common and traditional method for synthesizing this compound involves the reaction of phosphorus trichloride (PCl₃) with o-cresol in the presence of a base, such as a tertiary amine (e.g., pyridine), to neutralize the hydrochloric acid (HCl) byproduct.[2]
Reaction Scheme: PCl₃ + 3 (o-CH₃C₆H₄OH) + 3 R₃N → P(O-o-C₆H₄CH₃)₃ + 3 R₃NH⁺Cl⁻
The reaction is typically exothermic and requires careful temperature control.[2] To ensure high purity and yield, the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phosphite product.[2]
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Hydrolysis
A key chemical property of this compound is its susceptibility to hydrolysis, particularly in the presence of moisture. This reaction leads to the formation of o-cresol and phosphorous acid. The hydrolysis can be catalyzed by both acids and bases.[2] Computational studies suggest that the hydrolysis of aryl phosphites is generally more favorable under acidic and basic conditions compared to neutral conditions.[3]
Reaction Scheme (simplified): P(O-o-C₆H₄CH₃)₃ + 3 H₂O → 3 (o-CH₃C₆H₄OH) + H₃PO₃
Due to its moisture sensitivity, it is crucial to handle and store this compound in dry conditions and under an inert atmosphere to prevent degradation.[2]
Oxidation
The phosphorus(III) center in this compound can be readily oxidized to phosphorus(V). This oxidation can occur upon exposure to air or other oxidizing agents, leading to the formation of the corresponding phosphate, tri-o-tolyl phosphate.
Reaction Scheme: 2 P(O-o-C₆H₄CH₃)₃ + O₂ → 2 OP(O-o-C₆H₄CH₃)₃
This propensity for oxidation is the basis for its application as an antioxidant in polymers and other materials.[1]
Coordination Chemistry and Ligand Properties
This compound is a bulky organophosphorus ligand that plays a significant role in coordination chemistry, particularly with transition metals in low oxidation states.[2] Its binding characteristics are a function of both its steric bulk and electronic properties.
-
Steric Hindrance: The three ortho-methylphenyl groups create considerable steric demand around the phosphorus atom. This steric bulk is quantified by the Tolman cone angle, which for this compound has been estimated to be around 141° and more precisely calculated as 163.6° from X-ray crystallographic data of its nickel(0) complex.[2] This large cone angle influences the geometry and stability of its metal complexes, often favoring lower coordination numbers.[2]
-
Electronic Properties: As a phosphite ligand, it acts as a σ-donor through the phosphorus lone pair and a π-acceptor by accepting electron density from the metal into the P-O σ* antibonding orbitals.[2]
These properties allow this compound to stabilize reactive metal centers and influence the catalytic activity of the resulting complexes.[2]
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its application in research and industry. A combination of analytical techniques is employed for its characterization.
| Analytical Technique | Purpose |
| ³¹P NMR Spectroscopy | Confirms the phosphorus environment and detects the presence of oxidized phosphate impurities or hydrolyzed byproducts.[2] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies impurities such as residual o-cresol or oxidized species.[2] |
| Gas Chromatography (GC) | Determines the purity of the compound.[1] |
| Elemental Analysis | Verifies the stoichiometric ratios of carbon, hydrogen, and phosphorus.[2] |
The following diagram illustrates a typical analytical workflow for the quality control of this compound.
Caption: Analytical workflow for this compound characterization.
Applications in Research and Industry
The unique combination of physical and chemical properties of this compound makes it a valuable compound in various fields.
-
Flame Retardant and Plasticizer: It is widely used in the production of fire-resistant materials, particularly in polyvinyl chloride (PVC) and other polymers, where it enhances thermal stability and improves mechanical properties.[1]
-
Antioxidant and Stabilizer: In the plastics and rubber industries, it functions as an effective antioxidant, prolonging the lifespan and performance of materials by preventing degradation.[1] It also acts as a stabilizer in lubricants and coatings.[1]
-
Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of phosphonates and phosphates, which have applications in agricultural chemicals and pharmaceuticals.[1]
-
Ligand in Homogeneous Catalysis: Its bulky nature and electronic properties make it a useful ligand for transition metal catalysts in various organic reactions.[2]
-
Research in Chemical Reactions: It is utilized in academic and industrial research to study reaction mechanisms involving phosphorus compounds.[1]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to minimize risks.[2]
-
Handling: It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles.[2]
-
Storage: Store in airtight containers under an inert gas (e.g., argon or nitrogen) in a refrigerated and dry place to prevent hydrolysis and oxidation.[2]
-
Disposal: Waste should be disposed of via approved chemical waste services to prevent environmental contamination.[2]
Conclusion
This compound is a compound of significant scientific and industrial interest. Its physical and chemical characteristics, particularly its steric bulk, reactivity at the phosphorus center, and its role as a stabilizer, underpin its diverse applications. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals seeking to leverage its potential in material science, organic synthesis, and catalysis. This guide provides a foundational understanding to facilitate its effective and safe utilization in various scientific pursuits.
References
An In-depth Technical Guide to the Solubility and Stability of Tri-o-tolyl Phosphite
This guide provides a comprehensive overview of the solubility and stability of tri-o-tolyl phosphite (CAS No. 2622-08-4), a versatile organophosphorus compound. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with actionable experimental protocols to empower users in their research and formulation endeavors.
Introduction: The Role of this compound in Modern Applications
This compound is a significant compound in various industrial and research settings, primarily utilized for its antioxidant and stabilizing properties.[1] In the realm of polymer chemistry, it serves as a crucial additive to enhance the thermal stability of materials like PVC and other polymers, thereby prolonging their lifespan and maintaining their mechanical integrity during high-temperature processing.[1] Its function as a flame retardant and a synergist in such formulations further underscores its industrial importance.[1] Beyond material science, this compound acts as an intermediate in the synthesis of other valuable organophosphorus compounds, including phosphonates and phosphates, which have applications in agriculture and pharmaceuticals.[1] A thorough understanding of its solubility and stability is paramount for optimizing its use in these diverse applications, ensuring consistent performance and predicting its behavior in various chemical environments.
Section 1: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2622-08-4 | [2] |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Molecular Weight | 352.37 g/mol | [1] |
| Appearance | Very pale yellow to pale yellow liquid | |
| Density | 1.14 g/mL | [1] |
| Boiling Point | 238 °C at 11 mmHg | [1] |
| Refractive Index | n20/D 1.58 | [1] |
| Storage Conditions | 2-8°C under an inert atmosphere |
Section 2: Solubility Profile of this compound
Theoretical Solubility Considerations
This compound's molecular structure, dominated by three aromatic tolyl groups, imparts a significant nonpolar character. Therefore, it is anticipated to exhibit good solubility in nonpolar solvents such as toluene and dichloromethane, and moderate solubility in polar aprotic solvents like acetone. Its solubility in polar protic solvents like methanol and ethanol is expected to be lower. Due to its susceptibility to hydrolysis, its insolubility in water is a key characteristic.
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity ≥ 97%)
-
Selected solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved liquid phosphite at the bottom of the vial after equilibration indicates that a saturated solution has been formed.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved phosphite settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any of the undissolved material.
-
Immediately filter the aliquot through a 0.45 µm PTFE syringe filter to remove any suspended microdroplets.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength (e.g., 254 nm).
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation: The experimentally determined solubility data should be compiled in a clear and organized table.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
Visualization of the Solubility Determination Workflow
References
A Deep Dive into the Spectroscopic Signature of Tri-o-tolyl Phosphite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Molecular Structure and its Spectroscopic Implications
Tri-o-tolyl phosphite, with the chemical formula C₂₁H₂₁O₃P, possesses a central phosphorus(III) atom bonded to three ortho-tolyloxy groups.[1] The presence of the ortho-methyl substituent on each phenyl ring introduces significant steric hindrance, which influences the molecule's conformation and, consequently, its spectroscopic properties. The lone pair of electrons on the phosphorus atom and the aromatic rings are key features that dictate its reactivity and are readily probed by various spectroscopic techniques.
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei to probe are ¹H, ¹³C, and ³¹P.[2]
³¹P NMR Spectroscopy
The ³¹P NMR spectrum provides the most direct information about the chemical environment of the phosphorus atom. For this compound, a single resonance is expected due to the symmetrical nature of the molecule.
Table 1: Expected ³¹P NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ³¹P | ~127-130 | Singlet |
Data based on analogous compounds.[1]
The chemical shift in this region is characteristic of trivalent phosphorus compounds with three P-O bonds. The absence of coupling to protons (in a proton-decoupled spectrum) confirms the P-O-C connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the nature and connectivity of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic (methyl) region.
Table 2: Expected ¹H NMR Data for this compound
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | ~7.0-7.4 | Multiplet |
| Methyl (CH₃) protons | ~2.3 | Singlet |
Data based on analogous compounds.[1]
The aromatic protons appear as a complex multiplet due to the various coupling interactions between adjacent protons on the benzene rings. The methyl protons, being chemically equivalent, give rise to a sharp singlet. The integration of these signals should correspond to a 12:9 ratio (aromatic:methyl protons).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry, a specific number of signals is expected for the aromatic and methyl carbons.
Table 3: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| C-O | ~150 |
| Aromatic C-H | ~120-130 |
| Aromatic C-C | ~130-140 |
| Methyl (CH₃) | ~20 |
Predicted values based on general knowledge of similar structures.
The carbon directly attached to the oxygen (C-O) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The methyl carbon will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the P-O-C linkage and the aromatic rings.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | ~3050 | Medium |
| Aliphatic C-H stretch | ~2950-2850 | Medium |
| Aromatic C=C stretch | ~1600, ~1480 | Medium to Strong |
| P-O-C stretch | ~980 | Strong |
Data based on analogous compounds and general IR correlation tables.[1]
The strong absorption band around 980 cm⁻¹ is particularly diagnostic for the P-O-C stretching vibration and is a key indicator for the presence of the phosphite ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (352.37 g/mol ).[3]
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 352.1 |
| [M - C₇H₇O]⁺ | 245.1 |
| [C₇H₇O]⁺ | 107.1 |
Predicted values based on the molecular formula and common fragmentation pathways.[3]
The fragmentation pattern will likely involve the cleavage of the P-O bonds, leading to the formation of fragments corresponding to the tolyloxy radical cation and the remaining phosphorus-containing species.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.
-
³¹P NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and place it in a liquid cell.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic features of this compound. By leveraging the combined power of NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical behavior. The provided protocols and interpretive guidance serve as a valuable resource for professionals in chemical research and development.
References
Understanding the electronic and steric properties of Tri-o-tolyl phosphite ligands
An In-Depth Technical Guide to the Electronic and Steric Properties of Tri-o-tolyl phosphite Ligands
Abstract
This compound, P(O-o-C₆H₄CH₃)₃, is a significant organophosphorus ligand in coordination chemistry and catalysis. Its utility is fundamentally dictated by a unique combination of substantial steric bulk and distinct electronic characteristics. This guide provides a detailed examination of these properties, offering researchers and drug development professionals a comprehensive understanding of how this ligand influences the structure, stability, and reactivity of metal complexes. We will delve into the quantitative measures of its steric and electronic nature—the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP)—and explore the experimental methodologies used for their determination. Through an analysis of its coordination behavior, particularly with low-valent transition metals, this paper elucidates the causal relationship between the ligand's intrinsic properties and the resultant catalytic performance.
Introduction: The Role of Ligands in Homogeneous Catalysis
In the realm of homogeneous catalysis, the ligand bound to a central metal atom is not a passive spectator but an active participant that shapes the catalyst's behavior. By modulating the electronic environment and the steric space around the metal center, ligands control substrate access, stabilize reactive intermediates, and ultimately dictate the activity, selectivity, and stability of the catalytic system. Phosphite ligands, a class of P(OR)₃ compounds, are particularly versatile due to their tunable properties.
This compound stands out within this class. The presence of three ortho-methylphenyl groups imparts significant steric hindrance, while the phosphorus(III) center, bonded to three electronegative oxygen atoms, defines its electronic signature. Understanding these two facets—sterics and electronics—is paramount for the rational design of catalysts and for predicting their behavior in complex chemical transformations.
Synthesis and Spectroscopic Characterization
The primary synthesis of this compound follows the classical route of reacting phosphorus trichloride (PCl₃) with ortho-cresol (o-cresol) in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl byproduct.[1]
Optimized Laboratory Protocol:
-
An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of o-cresol (3.0 equivalents) and pyridine (3.0 equivalents) in a dry, inert solvent like toluene.
-
The flask is cooled in an ice bath to 0°C.
-
Phosphorus trichloride (1.0 equivalent) is added dropwise via the dropping funnel with vigorous stirring. The controlled addition is crucial to manage the exothermic nature of the reaction.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by ³¹P NMR spectroscopy.
-
The resulting pyridinium hydrochloride salt is filtered off, and the solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Spectroscopic Characterization:
-
³¹P NMR: This is the most definitive technique for characterizing phosphite ligands. This compound typically exhibits a singlet in the ³¹P{¹H} NMR spectrum, with a chemical shift that is characteristic of triaryl phosphites.
-
¹H and ¹³C NMR: These spectra confirm the presence of the o-tolyl groups, showing characteristic aromatic and methyl proton/carbon signals with appropriate integrations and coupling patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic P-O-C stretching vibrations, typically in the 1000-1200 cm⁻¹ region.
Quantifying the Electronic Properties
The electronic effect of a phosphite ligand is a duality of two bonding contributions when coordinated to a metal: σ-donation and π-acceptance.[1] The phosphorus atom donates its lone pair of electrons to a vacant d-orbital on the metal (σ-bond), while simultaneously accepting electron density from filled metal d-orbitals into the P-O σ* antibonding orbitals (π-backbonding).
References
The Emergence of Tri-o-tolyl Phosphite from the Dawn of Organophosphorus Chemistry
An In-Depth Technical Guide:
A Senior Application Scientist's Review of its Initial Discovery and Historical Context
Introduction: The Genesis of a New Chemical Frontier
The story of tri-o-tolyl phosphite is intrinsically linked to the birth of organophosphorus chemistry in the 19th century. This era, characterized by a fervent exploration of organic synthesis, saw chemists moving beyond the study of compounds derived from living organisms to creating entirely new molecules. The systematic investigation of organic compounds containing phosphorus began in the early 1800s. In 1820, Jean Louis Lassaigne's work on the esterification of phosphoric acid with alcohol marked one of the earliest forays into this field.[1][2] This was followed by the preparation of phosphine derivatives by Paul Thénard in the 1840s.[1][3] However, it was the foundational work of chemists like August Wilhelm von Hofmann and his collaborator Auguste Cahours that truly established the field, discovering many of the fundamental functional groups and reaction types that are still recognized today.[4][5][6] It is within this dynamic and foundational period of chemical discovery that the synthesis of aryl phosphites, including this compound, became a logical and achievable step.
PART 1: The Foundational Synthesis - A Legacy of a General Reaction
The discovery of this compound was not a singular event but rather an extension of a general and powerful synthetic methodology developed for a new class of compounds: the triaryl phosphites. The classical and most direct route to these compounds, established during the systematic exploration of organophosphorus chemistry, is the reaction of a substituted phenol with phosphorus trichloride (PCl₃).[7]
The specific synthesis of this compound involves the reaction of three equivalents of ortho-cresol (o-cresol) with one equivalent of phosphorus trichloride. This reaction proceeds via the nucleophilic attack of the hydroxyl group of the cresol on the phosphorus atom, with the subsequent elimination of hydrogen chloride (HCl). This process is repeated three times to yield the final tri-ester.
The elegance of this reaction lies in its simplicity and efficiency, providing a clear pathway to a wide variety of phosphite esters by simply changing the phenolic starting material. The development of this method was a crucial step, enabling chemists to systematically synthesize and study a vast new family of organophosphorus compounds. Over time, refinements to this process included the use of a Lewis base, such as pyridine or triethylamine, to act as a scavenger for the HCl byproduct, improving reaction yields and conditions.[8]
Classical Synthesis Workflow
The following diagram illustrates the fundamental reaction for the synthesis of this compound.
Caption: Synthesis of this compound from its precursors.
Experimental Protocol: Classical Synthesis of this compound
This protocol describes the laboratory-scale synthesis based on the foundational reaction. Modern variations may employ different solvents or acid scavengers for improved safety and yield.[8][9]
-
Preparation: A reaction flask equipped with a stirrer, condenser, and an addition funnel is charged with three molar equivalents of ortho-cresol. The apparatus is kept under an inert atmosphere (e.g., nitrogen) to prevent side reactions with moisture.
-
Reaction: One molar equivalent of phosphorus trichloride is added dropwise to the stirred o-cresol. The reaction is often performed in a suitable inert solvent to manage the reaction temperature, as the process is exothermic.
-
Heating and Completion: After the addition is complete, the reaction mixture is gently heated (e.g., to 150°C) for several hours to drive the reaction to completion and facilitate the removal of the gaseous hydrogen chloride byproduct.[9]
-
Purification: Upon cooling, the crude product can be purified. Early methods involved removing residual HCl by bubbling an inert gas through the liquid.[9] Modern purification is typically achieved through vacuum distillation to yield the pure this compound.
PART 2: Early Characterization and Evolving Role
Initially, this compound was a compound of academic interest, one of many organophosphorus esters synthesized to build a comprehensive understanding of this new chemical family. Its early characterization would have focused on fundamental physical properties.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 2622-08-4 | [10][11] |
| Molecular Formula | C₂₁H₂₁O₃P | [10][11] |
| Molecular Weight | 352.37 g/mol | [10] |
| Appearance | Liquid | [12] |
| Boiling Point | 238 °C @ 11 mmHg | [10] |
| Density | ~1.14 g/mL | [10] |
The scientific context surrounding this compound evolved significantly in the 20th century. While it shares a structural similarity with the neurotoxic agent tri-ortho-cresyl phosphate (TOCP), the phosphite ester has found a different and valuable niche. The discovery of its utility as a plasticizer and flame retardant, particularly for polyvinyl chloride (PVC), marked its transition from a laboratory curiosity to a commercially relevant compound.[10] Its large steric profile, a result of the three ortho-tolyl groups, also made it a person of interest as a ligand in organometallic chemistry and homogeneous catalysis.[7]
Logical Relationships in Early Organophosphorus Chemistry
The discovery of this compound was a direct result of the logical progression of synthetic exploration in the 19th century.
References
- 1. ia801901.us.archive.org [ia801901.us.archive.org]
- 2. academic.oup.com [academic.oup.com]
- 3. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]
- 7. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 8. US6653494B2 - Processes for producing triaryl phosphite - Google Patents [patents.google.com]
- 9. US2733226A - Triaryl phosphite stabilizers for - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. This compound | 2622-08-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Tri-o-tolyl phosphite in Catalysis and Polymer Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide to the versatile applications of tri-o-tolyl phosphite. This organophosphorus compound serves as a crucial additive in polymer chemistry and as a ligand in homogeneous catalysis. This document outlines the fundamental principles, experimental protocols, and key performance data associated with its use, ensuring a blend of theoretical understanding and practical implementation.
Part 1: The Role of this compound in Polymer Chemistry
This compound is extensively utilized in the polymer industry as a multifunctional additive, significantly enhancing the durability and processability of various polymeric materials. Its primary roles include acting as a secondary antioxidant, a thermal stabilizer, a flame retardant, and a plasticizer, particularly in polyvinyl chloride (PVC) formulations.
Scientific Principles: A Secondary Antioxidant and Stabilizer
During polymer processing and end-use, exposure to heat, oxygen, and mechanical stress generates hydroperoxides (ROOH), which are unstable intermediates that decompose to form highly reactive radicals. These radicals initiate and propagate degradation pathways, leading to a loss of mechanical properties, discoloration, and overall material failure.
This compound functions as a secondary antioxidant, also known as a hydroperoxide decomposer. It prevents the proliferation of radicals by reducing hydroperoxides to stable alcohols. In this process, the phosphite ester is oxidized to the corresponding phosphate ester, a stable, non-radical species. This sacrificial action protects the primary antioxidant (typically a hindered phenol) from being consumed rapidly during high-temperature processing, thus creating a synergistic stabilization system that provides both short-term processing stability and long-term thermal stability.
The chemical equation for this process is: P(OAr)₃ + ROOH → (O=P)(OAr)₃ + ROH
Application Data Summary
The following table summarizes the key benefits of incorporating this compound into various polymer systems.
| Polymer System | Primary Function | Key Benefits | Typical Loading Level (%) |
| Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer, Thermal Stabilizer | Enhances fire resistance, improves flexibility and processing, prevents thermal degradation during extrusion. | 1 - 5 |
| Polyolefins (PE, PP) | Secondary Antioxidant | Provides excellent melt flow stability during processing, protects primary antioxidants, maintains color. | 0.05 - 0.2 |
| Rubbers/Elastomers | Antioxidant, Stabilizer | Improves thermal stability, prolongs service life by preventing oxidative degradation. | 0.1 - 1.0 |
| Lubricants & Coatings | Stabilizer | Prevents degradation and extends the lifespan of the product. | Formulation Dependent |
Visualizing the Antioxidant Mechanism
The following diagram illustrates the synergistic relationship between a primary antioxidant (hindered phenol) and a secondary antioxidant like this compound in preventing polymer degradation.
Application Notes and Protocols: Tri-o-tolyl phosphite as a Modulating Ligand in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Bulky Phosphite Ligands
In the landscape of organometallic chemistry and homogeneous catalysis, the choice of ligand is paramount to controlling the activity, selectivity, and stability of a metal catalyst. While phosphine ligands have been extensively studied, phosphite ligands, P(OR)₃, offer a distinct electronic profile as potent π-acceptors, which stabilizes electron-rich, low-valent metal centers.[1][2] This π-acidity, combined with tunable steric properties, allows for the rational design of highly efficient catalysts.
Tri-o-tolyl phosphite, P(O-o-C₆H₄CH₃)₃, emerges as a ligand of significant interest. It marries a substantial steric footprint with strong π-accepting capabilities.[1] This combination is not merely additive; it creates a synergistic effect that promotes the formation of coordinatively unsaturated metal centers, which are often the catalytically active species, by favoring lower coordination numbers.[1] This guide provides an in-depth exploration of the coordination chemistry of this compound, its application in key catalytic transformations, and detailed protocols for its use in a research setting.
Section 1: Physicochemical Properties and Coordination Chemistry
The efficacy of this compound as a ligand is rooted in its distinct structural and electronic characteristics. The three ortho-methylphenyl groups create significant steric hindrance around the phosphorus atom, which directly influences the coordination sphere of the metal center to which it binds.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2622-08-4 | [3] |
| Molecular Formula | C₂₁H₂₁O₃P | [3] |
| Molecular Weight | 352.37 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Tolman Cone Angle (θ) | 141° | [1] |
| Solubility | Soluble in organic solvents like toluene, THF, CH₂Cl₂; Insoluble in water. | [4][5] |
The Tolman cone angle of 141° quantifies the significant steric bulk of the ligand.[1] This steric pressure is a dominant factor in its coordination chemistry, often preventing the coordination of multiple ligands to a metal center. A prime example is its complex with Nickel(0), Tris(this compound)nickel(0), Ni[P(O-o-tolyl)₃]₃.[1][6][7] X-ray crystallography reveals that this complex adopts an essentially trigonal-planar geometry.[1][7] This three-coordinate, 16-electron configuration is coordinatively unsaturated, leaving a vacant site on the nickel center that is essential for substrate binding and subsequent catalytic activity.[1]
Electronically, the ligand functions as a strong π-acceptor. The phosphorus atom donates its lone pair of electrons to a vacant d-orbital on the metal, forming a σ-bond. Concurrently, the P-O σ* antibonding orbitals of the phosphite can accept electron density back from filled metal d-orbitals, forming a π-backbond.[1] This π-acceptance helps to stabilize low-valent metal states (e.g., Ni(0), Rh(I)) that are crucial intermediates in many catalytic cycles.
Caption: Coordination of this compound ligands to a metal center.
Section 2: Applications in Homogeneous Catalysis
The unique properties of this compound make it a powerful ligand for several important catalytic reactions, particularly those involving late transition metals in low oxidation states.
A. Nickel-Catalyzed Transformations
The synergy between this compound and nickel is well-established, particularly in the stabilization of the highly reactive Ni(0) state. The formation of stable, yet reactive, complexes like Ni[P(O-o-tolyl)₃]₃ provides an excellent starting point for various catalytic cycles.[1] One of the most significant industrial applications of such systems is the hydrocyanation of alkenes , a key process for the production of nylon precursors. The bulky phosphite ligand is crucial for controlling both the activity and selectivity of the nickel catalyst.[1]
B. Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process that converts alkenes into aldehydes using syngas (CO/H₂).[8] Rhodium complexes are the catalysts of choice due to their high activity and selectivity under mild conditions.[8] Bulky phosphite ligands, including this compound and its analogues, play a critical role. Their strong π-acceptor nature facilitates the dissociation of a CO ligand from the rhodium center, a key step for substrate binding and accelerating the overall catalytic rate.[2][9] This leads to catalysts that are often more active than their phosphine-based counterparts.[2]
Caption: Simplified Rh-catalyzed hydroformylation cycle with a phosphite ligand (L).
Section 3: Detailed Experimental Protocols
Authoritative Note: All procedures involving organometallic reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Protocol 1: Synthesis of Tris(this compound)nickel(0)
This protocol details the preparation of a key Ni(0) precursor, adapted from established principles of nickel-phosphite complex synthesis.[1][6][7]
-
Objective: To synthesize and isolate the coordinatively unsaturated Ni(0) complex for use as a catalyst precursor.
-
Reagents & Equipment:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
This compound
-
Triethylaluminum (AlEt₃) as a reducing agent
-
Anhydrous, degassed toluene
-
Anhydrous, degassed pentane or hexane
-
Schlenk flask, magnetic stirrer, cannula, filter frit
-
-
Step-by-Step Methodology:
-
Setup: In a glovebox or under a positive pressure of argon, charge a 100 mL Schlenk flask with Ni(acac)₂ (1.0 mmol) and a stir bar.
-
Ligand Addition: Add anhydrous toluene (20 mL) to the flask, followed by this compound (3.2 mmol, 3.2 equivalents). Stir to form a suspension.
-
Reduction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of triethylaluminum in toluene (1.0 M, 2.2 mmol, 2.2 equivalents) dropwise via syringe over 15 minutes.
-
Causality Insight: AlEt₃ is a potent reducing agent that reduces Ni(II) to the desired Ni(0) state. The reaction is exothermic and should be performed slowly at low temperature to control the reaction rate and prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution color will typically change, indicating the formation of the Ni(0) complex.
-
Isolation: Remove the solvent under reduced pressure. Add cold (~0 °C) pentane (30 mL) to the residue and stir vigorously to precipitate the product while dissolving the aluminum byproducts.
-
Purification: Filter the resulting solid using a Schlenk filter frit. Wash the collected solid with two portions of cold pentane (10 mL each).
-
Drying: Dry the pale yellow solid product under high vacuum. Store the complex under an inert atmosphere at low temperature, as it can be sensitive to air and heat.
-
-
Self-Validation: The product can be characterized by ³¹P NMR spectroscopy, which should show a single sharp resonance in the characteristic region for coordinated phosphite ligands.
Protocol 2: Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol provides a general procedure for testing the efficacy of this compound in a benchmark hydroformylation reaction.
-
Objective: To perform the hydroformylation of 1-octene to nonanal isomers using an in situ prepared Rh/tri-o-tolyl phosphite catalyst.
-
Reagents & Equipment:
-
Rh(acac)(CO)₂ (Rhodium precursor)
-
This compound
-
1-Octene (substrate)
-
Dodecane (internal standard for GC analysis)
-
Anhydrous, degassed toluene
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Syngas (1:1 mixture of H₂:CO)
-
Caption: Experimental workflow for the hydroformylation protocol.
-
Step-by-Step Methodology:
-
Catalyst Preparation (in situ): In a glovebox, prepare a stock solution by dissolving Rh(acac)(CO)₂ (0.01 mmol) and this compound (0.1 mmol, 10 equivalents) in 5 mL of toluene.
-
Causality Insight: A ligand-to-metal ratio greater than 1 (typically 5-20) is used to maintain the integrity of the catalyst, prevent metal clustering, and influence selectivity.
-
-
Autoclave Charging: To the autoclave vessel, add 1-octene (10 mmol), dodecane (1 mmol, internal standard), and 15 mL of toluene.
-
Catalyst Addition: Transfer the prepared catalyst stock solution to the autoclave via cannula or syringe.
-
Reaction Setup: Seal the autoclave. Remove it from the glovebox, place it in a heating mantle on a stirrer, and connect it to the syngas line.
-
Purging: Purge the autoclave three times with syngas (pressurize to 5 bar, then vent).
-
Reaction Conditions: Pressurize the autoclave to 20 bar with syngas. Begin stirring and heat the reaction to 80 °C.
-
Monitoring: The reaction is typically run for 4-12 hours. The progress can be monitored by the pressure drop as the syngas is consumed.
-
Work-up: After the reaction period, cool the autoclave to room temperature in an ice bath. Carefully vent the excess pressure in a fume hood.
-
Analysis: Open the autoclave and take an aliquot of the reaction mixture. Analyze by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of linear (nonanal) to branched (2-methyloctanal) aldehyde products.
-
-
Self-Validation: A successful reaction will show high conversion of the starting olefin and the formation of aldehyde products, quantifiable against the internal standard.
Section 4: Safety, Handling, and Storage
While this compound itself is not acutely toxic, proper laboratory hygiene and safety practices are essential. The related compound, tri-o-tolyl phosphine, has more extensive safety data, which can serve as a useful guide.[10][11][12][13]
Data Presentation: Hazard and Precaution Summary
| Hazard | Precautionary Measures | First Aid |
| Skin Irritation | Handle with impervious gloves (e.g., nitrile). Wash hands thoroughly after handling.[10][12] | Wash affected area with soap and plenty of water.[10][12] |
| Eye Irritation | Wear safety goggles or a face shield.[10] | Rinse cautiously with water for several minutes. Remove contact lenses if present.[10] |
| Inhalation | Handle in a well-ventilated fume hood or glovebox to avoid breathing dust or vapors.[10][11] | Move person to fresh air. If not breathing, give artificial respiration.[10] |
| Air/Moisture Sensitivity | While more stable than many phosphines, prolonged exposure to air can lead to oxidation. | N/A |
-
Handling: Always handle this compound in an inert atmosphere (glovebox or Schlenk line) for organometallic applications to prevent oxidation to the corresponding phosphate, which is catalytically inactive.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[10][11][12]
-
Disposal: Dispose of waste materials and contaminated packaging through a licensed disposal company in accordance with local regulations.
References
- 1. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. Tri(o-tolyl)phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tris(this compound-κP)nickel: a coordinatively unsaturated nickel(0) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Tri-o-tolyl phosphite as a reagent in Suzuki-Miyaura cross-coupling reactions
An Application Guide to Tri-o-tolyl Phosphine in Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds under mild conditions.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's success hinges on a synergistic interplay between the palladium catalyst, the coupling partners, a base, and, critically, the choice of ligand.
A Note on Ligand Nomenclature: This guide focuses on Tri-o-tolyl phosphine [P(o-tolyl)₃, CAS: 6163-58-2], a well-documented and highly effective ligand in Suzuki-Miyaura reactions. While the related Tri-o-tolyl phosphite [P(O-o-tolyl)₃] exists, its application in this specific cross-coupling is not as extensively reported in scientific literature.[3] Given the greater body of evidence and established protocols, this document will detail the application of the phosphine ligand, which possesses distinct and advantageous properties for this transformation.
The Pivotal Role of Ligands in Catalysis
In the catalytic cycle of the Suzuki-Miyaura reaction, ligands are not mere spectators. They are essential modulators of the metal center's reactivity. Coordinated to the palladium atom, ligands like tri-o-tolyl phosphine influence the catalyst's stability, solubility, and electronic properties.[6][7][8] Their primary functions are to:
-
Stabilize the Palladium Center: Preventing the precipitation of palladium black and maintaining a homogeneous catalytic system.
-
Facilitate Oxidative Addition: The ligand's electronic properties can enhance the rate at which the organic halide adds to the Pd(0) center.[7]
-
Promote Reductive Elimination: The ligand's steric bulk is crucial for accelerating the final, product-forming step of the catalytic cycle.[7]
Tri-o-tolyl Phosphine: A Ligand of Choice
Tri-o-tolyl phosphine is a monodentate organophosphorus ligand distinguished by its significant steric bulk.[6][7] Its structure, featuring three ortho-tolyl groups attached to a central phosphorus atom, creates a unique steric and electronic environment around the palladium center. This architecture is directly responsible for its advantages in Suzuki-Miyaura coupling.
Key Advantages:
-
Enhanced Catalytic Efficiency: The steric hindrance from the ortho-methyl groups promotes the reductive elimination step, often the rate-limiting step in the catalytic cycle, thereby increasing overall reaction rates and catalyst turnover.[7][9]
-
Suppression of Side Reactions: In certain conditions, particularly in less polar solvents, the bulky nature of tri-o-tolyl phosphine is known to suppress the formation of by-products that can arise from aryl-aryl scrambling.[10]
-
Broad Applicability: It has proven effective in a range of Suzuki-Miyaura reactions, including the coupling of challenging substrates like propargylic carbonates at room temperature.[11][12][13]
-
Ease of Handling: As a white to light-yellow crystalline powder, it is relatively stable in air, offering practical advantages over highly air-sensitive ligands like tri-tert-butylphosphine.[9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The bulky tri-o-tolyl phosphine ligand (represented as 'L' in the diagram) plays a crucial role in each key transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by two tri-o-tolyl phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The base activates the arylboronic acid to form a boronate species, which then transfers its aryl group (Ar') to the palladium center, displacing the halide (X).
-
Reductive Elimination: This is the final bond-forming step. The two aryl groups on the Pd(II) center are coupled to form the biaryl product (Ar-Ar'). The steric bulk of the tri-o-tolyl phosphine ligands forces the aryl groups into close proximity, facilitating this step and regenerating the active Pd(0) catalyst.[7]
Experimental Protocols and Workflow
The following section provides a general, robust protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium source and tri-o-tolyl phosphine. This should be considered a starting point, and optimization of parameters may be necessary for specific substrates.
General Protocol for Biaryl Synthesis
Materials & Reagents:
-
Aryl Halide (e.g., 4-Bromoacetophenone): 1.0 mmol
-
Arylboronic Acid (e.g., Phenylboronic acid): 1.2-1.5 mmol
-
Palladium Source (e.g., Pd₂(dba)₃ or Pd(OAc)₂): 1-2.5 mol%
-
Tri-o-tolyl phosphine (P(o-tolyl)₃): 2-5 mol% (typically a 2:1 ligand-to-Pd ratio)
-
Base (e.g., K₃PO₄ or K₂CO₃): 2.0-3.0 mmol
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or Acetone/Water mixture): 5-10 mL
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.0125 mmol, 2.5 mol% Pd) and tri-o-tolyl phosphine (0.05 mmol, 5 mol%). Add a small amount of the reaction solvent and swirl to mix.
-
Reaction Assembly: Add the solvent (e.g., 10 mL of Toluene) to the Schlenk flask containing the substrates and base.
-
Catalyst Addition: Transfer the catalyst mixture to the Schlenk flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Data Summary: Representative Reaction Conditions
The versatility of the tri-o-tolyl phosphine ligand is evident from its successful application across various reaction conditions.
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(o-tolyl)₃ (10) | K₃PO₄ | DMF / H₂O | 105 | High | |
| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | Acetone / H₂O | Reflux | 95-99 | [10] |
| Propargylic Carbonate | Phenylboronic acid | Pd₂(dba)₃·CHCl₃ (2.5) | P(o-tolyl)₃ (10) | K₂CO₃ | THF | RT | 95 | [11][12] |
| Aryl Bromide | Phenylboronic acid | Pd(acac)₂ (2) | Phosphite Ligand* | K₃PO₄ | Dioxane | 100 | 95 | [3] |
*Note: This entry refers to a sterically bulky phosphite ligand, demonstrating that related structures can also be highly effective.[3]
Conclusion and Outlook
Tri-o-tolyl phosphine stands out as a robust, versatile, and practical ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its significant steric bulk is the key to its success, accelerating the crucial reductive elimination step and enhancing overall catalytic efficiency.[7][9] The protocols and data presented herein demonstrate its utility for synthesizing a wide array of biaryl compounds, which are vital building blocks in drug discovery and materials science. For researchers seeking to optimize existing coupling processes or tackle challenging substrates, tri-o-tolyl phosphine offers a reliable and powerful tool to achieve their synthetic goals.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Tri-o-tolylphosphine in Palladium-Catalyzed Heck Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1][2] This transformation, which couples unsaturated halides (or triflates) with alkenes, is indispensable in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The success and scope of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center. A ligand is not merely a spectator; it actively modulates the catalyst's stability, activity, and selectivity.
This document provides a detailed exploration of Tri(o-tolyl)phosphine , a ligand of significant utility in Heck reactions. It is crucial to clarify a common point of confusion: while the term "phosphite" is sometimes used colloquially, the scientifically accurate and overwhelmingly documented ligand for these applications is the phosphine , P(C₆H₄CH₃)₃. Its unique steric and electronic properties make it a powerful tool for overcoming common challenges in cross-coupling chemistry.[3] Herein, we delve into the mechanistic underpinnings of its role, showcase its application in complex syntheses relevant to drug discovery, and provide a robust, validated protocol for its practical implementation.
Section 1: The Mechanistic Value of Tri-o-tolylphosphine (TOTP)
To appreciate the role of Tri-o-tolylphosphine (P(o-tolyl)₃, or TOTP), one must first understand the fundamental steps of the Heck catalytic cycle. The ligand exerts a profound influence on nearly every stage of this process. The traditional mechanism proceeds through four key phases: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/catalyst regeneration.[4][5]
Caption: The Palladium-Catalyzed Heck Reaction Cycle.
Pillar 1: Catalyst Stabilization and Longevity
A common failure mode in ligand-free or inadequately-ligated Heck reactions is the aggregation of the active Pd(0) species into inactive palladium black.[6] This is particularly problematic at the elevated temperatures often required for the reaction.
TOTP serves as a crucial stabilizing agent. Its three bulky ortho-tolyl groups create a sterically hindered environment around the palladium atom. This "cone" of steric bulk physically prevents multiple palladium atoms from clustering together, thereby maintaining the catalytically active, monomeric form in solution.[7] By donating electron density to the metal center, TOTP further stabilizes the Pd(0) oxidation state, enhancing the overall robustness and lifetime of the catalyst.[8]
Pillar 2: Modulation of Reactivity through Steric and Electronic Effects
The efficacy of a Heck reaction hinges on a delicate balance between the different steps in the catalytic cycle. Ligands are the primary tool for tuning this balance.
-
Facilitating Reductive Elimination: The significant steric bulk of TOTP is thought to promote the final reductive elimination step, where the desired C-C bond is formed and the catalyst is regenerated. Bulky ligands can destabilize the crowded palladium intermediates, accelerating their collapse to the final product.[6]
-
Enhancing Oxidative Addition: Compared to more electron-rich trialkylphosphines, the electronic properties of triarylphosphines like TOTP are well-suited for the initial oxidative addition of aryl halides to the Pd(0) center.[3][6]
-
Thermal Stability: The Pd-P(o-tolyl)₃ bond is robust, allowing the catalytic system to operate at high temperatures (often >100 °C). This is essential for activating less reactive substrates, such as aryl bromides and chlorides, which are often more commercially attractive than their iodide counterparts.[4]
Caption: Influence of TOTP on Key Catalyst Properties.
Section 2: Application in Complex Molecule Synthesis & Drug Development
The true power of a synthetic method is demonstrated in its ability to construct complex molecular architectures. The intramolecular Heck reaction, facilitated by the TOTP ligand, has emerged as a powerful strategy for macrocyclization—a critical process in drug discovery for creating conformationally constrained molecules like peptidomimetics.[9]
In a notable application, TOTP was used with Pd(OAc)₂ to synthesize macrocyclic peptidomimetics designed to probe DNA-protein interactions. The reaction successfully formed a 17-membered ring, a structure often found in bioactive natural products.[9] The conformational preorganization of the linear precursor, combined with the robust catalytic system, enabled the efficient formation of this challenging macrocycle.[9]
Table 1: Examples of Intramolecular Heck Macrocyclization using a Pd/TOTP System
| Aryl Halide Precursor | Olefin Partner | Ring Size | Yield | Reference |
| Acyclic Peptidomimetic (Iodoaryl) | Terminal Alkene | 17 | 55-60% | [9] |
| Bridged Peptide Precursor (Iodoaryl) | Terminal Alkene | 14 | 39% | [9] |
Data synthesized from studies on non-natural macrocycle formation.
These examples underscore the value of the Pd/TOTP system in constructing large, sterically demanding ring systems that are central to the development of novel therapeutics.
Section 3: Experimental Protocols
Trustworthy protocols are self-validating and built on a clear understanding of each component's function. The following protocol for a standard intermolecular Heck reaction is based on a well-established procedure and includes detailed explanations for each step.[10]
Protocol 1: Palladium-Catalyzed Heck Coupling of 4-Bromophenol with Styrene
This protocol details the synthesis of trans-4-hydroxystilbene, a valuable synthetic intermediate.
Table 2: Reagents and Materials
| Reagent | Role | MW | Amount | Moles (mmol) | Equivalents |
| 4-Bromophenol | Aryl Halide | 173.01 | 1.5 g | 8.7 | 1.0 |
| Styrene | Alkene | 104.15 | 1.1 g | 10.8 | 1.24 |
| Palladium(II) Acetate | Catalyst Precursor | 224.50 | 20 mg | 0.087 | 0.01 (1 mol%) |
| Tri(o-tolyl)phosphine | Ligand | 304.37 | 160 mg | 0.52 | 0.06 (6 mol%) |
| Triethylamine (TEA) | Base / Solvent | 101.19 | 10 mL | - | - |
| Diethyl Ether | Extraction Solvent | 74.12 | ~150 mL | - | - |
| 1 M HCl (aq) | Quenching Agent | 36.46 | 100 mL | - | - |
| Sodium Sulfate | Drying Agent | 142.04 | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.5 g, 8.7 mmol).
-
Causality: The flask should be oven-dried to remove moisture, which can interfere with the catalyst.
-
-
Reagent Addition:
-
Under ambient atmosphere, add triethylamine (10 mL), styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and finally palladium(II) acetate (20 mg, 0.087 mmol).
-
Causality: The order of addition is generally not critical for this robust system. Triethylamine serves as both the solvent and the base required to neutralize the HBr formed during the catalytic cycle. A slight excess of the alkene partner (styrene) is used to ensure complete consumption of the limiting aryl halide. The phosphine ligand is added in excess relative to the palladium to ensure full coordination and stabilization, preventing catalyst decomposition.[6]
-
-
Inert Atmosphere and Heating:
-
Fit the condenser with a nitrogen or argon inlet. Purge the flask with the inert gas for 5-10 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the catalytically active Pd(0) species, which is formed in situ from Pd(II) acetate, and the phosphine ligand itself.[6] The 100 °C temperature provides the necessary thermal energy to drive the oxidative addition of the relatively unreactive aryl bromide.[4]
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir overnight (12-16 hours) at 100 °C. Monitor the reaction progress by TLC or GC-MS if desired.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to below 15 °C.
-
Slowly add 1 M HCl (100 mL) to the cooled reaction mixture to quench the reaction and neutralize the excess triethylamine, forming triethylammonium salts.
-
Causality: The acidic quench protonates the phenoxide product and neutralizes the base, making the subsequent extraction cleaner. Cooling is necessary to control the exothermic acid-base neutralization.
-
-
Extraction and Purification:
-
Add diethyl ether (100 mL) to the quenched mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Causality: The product is organic-soluble and will be extracted into the diethyl ether, while the inorganic salts and triethylammonium hydrochloride remain in the aqueous phase.
-
The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., toluene) to yield pure trans-4-hydroxystilbene.[10]
-
Conclusion
Tri(o-tolyl)phosphine is more than just a generic ligand; it is a strategic tool for enhancing the stability and efficacy of palladium catalysts in Heck reactions. Its significant steric bulk prevents catalyst deactivation, while its electronic properties facilitate a balanced and efficient catalytic cycle.[3][8] These attributes make it particularly valuable for high-temperature applications and the synthesis of complex molecular architectures, such as the macrocycles essential for pharmaceutical research.[9] The detailed protocol provided herein offers a reliable and well-understood starting point for researchers looking to leverage the power of this versatile ligand in their own synthetic endeavors.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. nbinno.com [nbinno.com]
- 9. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes & Protocols: The Role of Tri-o-tolyl Phosphite in Advanced Flame Retardant Synthesis
Introduction: The Imperative for Advanced Fire Safety
The development of effective flame retardants is a critical endeavor in materials science, driven by stringent safety regulations across industries, including construction, automotive, and electronics.[1] Historically, halogenated compounds were prevalent, but environmental and health concerns have catalyzed a shift towards safer, more sustainable alternatives. Within this new paradigm, organophosphorus compounds have emerged as a highly effective and versatile class of halogen-free flame retardants.[2][3]
Tri-o-tolyl phosphite (TOTP), a stable organophosphorus compound, serves as a cornerstone in this field.[1] It is valued not only as a direct additive flame retardant and plasticizer, particularly in polyvinyl chloride (PVC), but also as a crucial intermediate for the synthesis of more complex and potent flame retardant molecules, such as phosphonates and phosphates.[1] This guide provides an in-depth exploration of the mechanisms, synthetic applications, and evaluation protocols related to the use of this compound in creating next-generation fire-resistant materials.
The Dual-Action Mechanism of Phosphorus Flame Retardants
The efficacy of phosphorus-based flame retardants stems from their ability to interrupt the combustion cycle in both the gaseous and condensed (solid) phases.[2][3] Understanding this dual mechanism is fundamental to designing effective fire safety solutions.
-
Gas-Phase Inhibition: During combustion, the polymer decomposes and releases flammable volatile compounds. In the gas phase (the flame itself), these compounds are broken down by high-energy radicals, primarily H• and OH•, in a self-sustaining chain reaction.[4] Phosphorus flame retardants, upon thermal decomposition, release phosphorus-containing radical species (e.g., PO•, PO₂•, HPO•). These species act as potent radical scavengers, "quenching" the H• and OH• radicals and thereby interrupting the exothermic chain reactions that sustain the flame.[2][4] This flame inhibition effect is a primary contributor to the self-extinguishing properties of the material.
-
Condensed-Phase Charring: In the solid phase, the phosphorus compound can act as a catalyst for dehydration and cross-linking of the polymer backbone. As the polymer heats up, the phosphorus compound decomposes to form phosphoric acid species, which promote the formation of a stable, insulating layer of carbonaceous char on the material's surface.[2][5] This char layer serves multiple protective functions:
-
It acts as a physical barrier, limiting the diffusion of flammable volatiles to the flame.
-
It insulates the underlying polymer from heat, slowing further decomposition.
-
It restricts the flow of oxygen to the polymer surface.
-
The combination of gas-phase flame inhibition and condensed-phase charring provides a comprehensive and highly effective flame retardant strategy.
Caption: Dual-action mechanism of phosphorus flame retardants.
Synthetic Applications of this compound (TOTP)
This compound is a versatile building block for creating tailored flame retardant architectures. Its primary utility lies in its role as a precursor in the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for forming stable carbon-phosphorus bonds.
Protocol 1: Synthesis of a Phosphonate Flame Retardant via Michaelis-Arbuzov Reaction
This protocol details a representative synthesis of a diphosphonate, a structure known for its high phosphorus content and thermal stability, using TOTP as the starting material. The reaction proceeds via the classic Michaelis-Arbuzov rearrangement.
Objective: To synthesize a bis(di-o-tolyl phosphonate) by reacting this compound with a dihaloalkane.
Materials:
-
This compound (TOTP), ≥97% purity
-
1,4-Dibromobutane
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard reflux glassware (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with this compound (70.4 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask to dissolve the TOTP.
-
Initiation: Begin stirring and slowly add 1,4-dibromobutane (21.6 g, 0.1 mol) to the solution at room temperature. The reaction is typically exothermic.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) using a heating mantle. Maintain reflux for 8-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphite peak (around +130 ppm) to the phosphonate peak (around +20 to +30 ppm).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and any volatile byproducts (o-tolyl bromide) are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a viscous oil or solid, is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final diphosphonate flame retardant.
Caption: Experimental workflow for phosphonate synthesis.
Protocol 2: Formulation of a Polymer Blend with TOTP as an Additive
TOTP can also be directly incorporated into polymer matrices as an additive flame retardant and plasticizer.[1] This method is common for polymers like PVC and polymethyl methacrylate (PMMA).
Objective: To prepare flame-retardant PMMA test specimens by melt blending with TOTP.
Materials:
-
Polymethyl methacrylate (PMMA) pellets
-
This compound (TOTP)
-
Twin-screw extruder or internal batch mixer
-
Compression molder
-
Specimen molds (for UL-94 and LOI testing)
Procedure:
-
Drying: Dry the PMMA pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture, which can cause defects during processing.
-
Pre-mixing: In a sealed container, combine the dried PMMA pellets and TOTP at the desired weight percentage (e.g., 90% PMMA, 10% TOTP). Tumble mix for 15 minutes to ensure uniform coating of the pellets.
-
Melt Blending: Feed the pre-mixed material into a twin-screw extruder with a temperature profile suitable for PMMA (e.g., 190°C to 220°C across zones). The screw speed should be set to ensure thorough mixing without excessive shear degradation.
-
Extrusion & Pelletizing: Extrude the molten blend through a die into strands, cool them in a water bath, and pelletize them into uniform granules.
-
Specimen Molding: Dry the flame-retardant pellets. Use a compression molder to press the pellets into standardized test specimens according to ASTM standards for UL-94 and LOI testing.
Performance Characterization of Flame Retardants
The efficacy of a newly synthesized flame retardant must be quantified through standardized testing protocols. Key metrics include thermal stability and combustion behavior.[5][6][7]
| Test Parameter | Methodology | Metric | Virgin PMMA (Typical) | PMMA + 15% Phosphonate FR (Illustrative) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | T5% (Temp. at 5% mass loss) | ~300 °C | ~320 °C |
| Char Yield @ 600 °C | < 1% | > 15% | ||
| Flammability | Limiting Oxygen Index (LOI) | LOI Value (%) | 18% | 28% |
| Ignition Resistance | UL-94 Vertical Burn Test | Classification | No Rating (Burns) | V-0 |
| Combustion Behavior | Cone Calorimetry | Peak Heat Release Rate (pHRR) | ~1100 kW/m² | ~450 kW/m² |
Analysis of Results:
-
An increase in T5% indicates enhanced thermal stability.
-
A higher char yield confirms effective condensed-phase action.
-
An LOI value above 21% suggests the material will not burn in ambient air. A value of 28% indicates significant flame retardancy.
-
A UL-94 V-0 rating is the highest classification for self-extinguishing plastics.
-
A reduction in pHRR signifies a significant decrease in fire intensity and is a critical parameter for fire safety.
Conclusion
This compound is a demonstrably valuable and versatile platform chemical in the synthesis and application of modern, halogen-free flame retardants. Its utility as both a direct additive and a synthetic intermediate allows for the creation of highly effective fire safety solutions. The synthetic routes, such as the Michaelis-Arbuzov reaction, enable the design of bespoke flame retardant molecules with optimized phosphorus content and thermal stability. Through rigorous characterization, the performance of these materials can be validated, contributing to the development of safer products across a multitude of industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 5. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 7. pp.bme.hu [pp.bme.hu]
Application Notes: Tri-o-tolyl Phosphite (TOTP) as a High-Performance Antioxidant for Plastics and Rubber
Introduction: The Challenge of Polymer Degradation
Polymers such as plastics and rubbers are susceptible to degradation when exposed to heat, oxygen, and shear forces, particularly during high-temperature processing steps like extrusion and molding.[1] This thermo-oxidative degradation leads to the formation of hydroperoxides, which are unstable and decompose into reactive radicals.[1][2] These radicals propagate a chain reaction, causing chain scission (loss of molecular weight and mechanical strength) or cross-linking (increased brittleness), along with undesirable color changes (yellowing).[1][2]
To counteract these effects and preserve the integrity of the final product, antioxidant additives are essential. Tri-o-tolyl phosphite (TOTP), a versatile organophosphorus compound, functions as a highly effective secondary antioxidant, or hydroperoxide decomposer.[3][4][5] It is widely used to enhance the thermal stability and maintain the color and mechanical properties of various polymer formulations during processing and end-use.[3]
This document provides a comprehensive guide for researchers and material scientists on the mechanism, application, and evaluation of this compound in plastics and rubber.
The Scientific Rationale: Mechanism of Secondary Antioxidant Action
Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants like TOTP interrupt the degradation cycle at its source by neutralizing the problematic hydroperoxides (ROOH).[2][6]
The core mechanism involves the following steps:
-
Autoxidation Initiation: During processing, the polymer (P-H) reacts with oxygen to form polymer alkyl radicals (P•). These rapidly react with more oxygen to form peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain to form hydroperoxides (POOH) and another polymer radical, propagating the cycle.
-
Hydroperoxide Decomposition: This is the critical intervention point for TOTP. The phosphite ester reacts with the unstable hydroperoxide, reducing it to a stable, non-reactive alcohol (POH).[2][7]
-
Phosphite Oxidation: In this process, the this compound is stoichiometrically consumed by being oxidized to the more stable tri-o-tolyl phosphate.[2][7]
This reaction effectively breaks the autocatalytic degradation cycle, preventing the formation of further radicals and preserving the polymer's molecular structure.[2] This makes TOTP an invaluable processing stabilizer.[1] Phosphites are particularly effective at the high temperatures encountered during melt processing operations.[6]
Caption: Mechanism of TOTP as a hydroperoxide decomposer.
Applications and Recommended Use
TOTP is valued not only as an antioxidant but also as a stabilizer and plasticizer, particularly in PVC formulations.[3] Its primary function is to protect the polymer during melt processing, thereby ensuring consistent product quality.
Table 1: Polymer Compatibility and General Dosage Guidelines
| Polymer System | Typical Application | Recommended Dosage (wt%)* | Key Benefits |
| Polyvinyl Chloride (PVC) | Rigid and flexible profiles, pipes, films | 0.2 - 1.0 | Color stability, processing aid, plasticizer |
| Polyolefins (PE, PP) | Films, fibers, molded parts | 0.1 - 0.5 | Melt flow stability, color retention |
| Styrenic Polymers (PS, ABS) | Housings, appliances | 0.1 - 0.5 | Prevention of yellowing, thermal stability |
| Synthetic Rubbers (SBR, NBR) | Hoses, seals, automotive parts | 0.2 - 1.5 | Heat aging resistance, property retention |
*Note: Optimal dosage levels are application-specific and should be determined empirically. It is highly recommended to use TOTP in synergy with a primary antioxidant (e.g., a hindered phenol) for comprehensive protection.
Experimental Protocols: Evaluation of TOTP Performance
To quantify the efficacy of TOTP, standardized thermal analysis techniques are employed. The following protocols provide step-by-step methodologies for incorporating the additive and assessing its performance.
Protocol 1: Incorporation of TOTP into a Polymer Matrix via Melt Blending
This protocol describes the homogenous dispersion of TOTP into a polymer resin using a laboratory-scale twin-screw extruder.
Materials & Equipment:
-
Polymer resin (e.g., polypropylene pellets), dried per supplier recommendations.
-
This compound (liquid or powder).
-
Primary antioxidant (optional, but recommended).
-
Laboratory twin-screw extruder with multiple heating zones.
-
Gravimetric feeders for polymer and additives.
-
Water bath for cooling the extrudate strand.
-
Pelletizer.
Procedure:
-
Pre-Blending: For solid polymers, create a "masterbatch" by tumble-blending the polymer pellets with the TOTP and any other additives to ensure uniform distribution before feeding.
-
Extruder Setup: Set the temperature profile for the extruder zones according to the polymer's processing window. A typical profile for polypropylene would be 180°C - 220°C from feed throat to die.
-
Compounding:
-
Feed the pre-blended material or separately feed the polymer and additives into the main throat of the extruder using calibrated gravimetric feeders.
-
Set the screw speed (e.g., 100-300 RPM) to ensure adequate mixing and residence time.
-
-
Extrusion & Pelletizing: The molten polymer blend is extruded through a die into a strand, which is immediately cooled in a water bath and then cut into pellets by a pelletizer.
-
Sample Preparation: Collect the compounded pellets. Prepare a control sample of the polymer without any antioxidant for baseline comparison.
-
Post-Processing: Press the pellets into thin films or discs of uniform thickness (e.g., 0.5 mm) using a compression molder for subsequent analysis.
Caption: Workflow for incorporating TOTP into a polymer matrix.
Protocol 2: Evaluation of Thermo-Oxidative Stability by Oxidative Induction Time (OIT)
OIT is a standardized test that measures a material's resistance to oxidation under an oxygen atmosphere at an elevated, constant temperature.[8] A longer OIT indicates better stabilization.[9] This method is performed using a Differential Scanning Calorimeter (DSC) according to ISO 11357-6 or ASTM D3895.[8][10][11]
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Compounded polymer samples (discs of 5-10 mg).
-
Aluminum DSC pans and lids.
-
High-purity nitrogen and oxygen gas with pressure regulators and flow controllers.
Procedure:
-
Sample Preparation: Weigh 5 ± 0.5 mg of the polymer sample into an open aluminum DSC pan. Place an empty, open pan in the reference position.
-
Instrument Setup:
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
-
Heating Phase: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min under the nitrogen atmosphere.
-
Isothermal Phase & Gas Switch: Once the isothermal temperature is reached and stabilized (hold for ~3 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the start of the measurement (time = 0).
-
Data Acquisition: Record the heat flow signal as a function of time. The test is complete when a sharp exothermic peak, indicating the onset of oxidation, is observed.
-
Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. This is typically determined using the tangent method on the resulting heat flow curve.
-
Comparison: Compare the OIT values of the stabilized sample with the unstabilized control.
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.
Protocol 3: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It can be used to determine the temperature at which degradation begins, providing insight into the long-term thermal stability conferred by an antioxidant.[13]
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA).
-
Compounded polymer samples (10-15 mg).
-
TGA sample pans (platinum or ceramic).
-
High-purity nitrogen or air.
Procedure:
-
Sample Preparation: Place 10 ± 1 mg of the polymer sample into a tared TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., air for thermo-oxidative stability) at a flow rate of 50-100 mL/min.
-
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample mass (and its derivative, DTG) as a function of temperature.
-
Analysis: Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs. A higher T_onset indicates improved thermal stability. Compare this with the DTG peak, which shows the temperature of maximum degradation rate.
-
Comparison: Compare the TGA curves of the stabilized and unstabilized samples.
Interpreting the Results: A Comparative Example
The effectiveness of TOTP is clearly demonstrated by comparing the thermal properties of a polymer with and without the additive.
Table 2: Hypothetical Performance Data for Polypropylene (PP)
| Sample Formulation | Onset of Degradation (T_onset, °C) by TGA | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control PP (No Additives) | 235°C | < 5 minutes |
| PP + 0.2% TOTP + 0.1% Primary AO | 265°C | > 40 minutes |
Interpretation:
-
The TGA results show a 30°C increase in the onset temperature of degradation, indicating that the TOTP-stabilized PP can withstand higher temperatures before significant mass loss occurs.[13]
-
The OIT results demonstrate a dramatic increase in the resistance to oxidation at a high processing temperature. The stabilized sample lasts significantly longer before catastrophic oxidation begins, which is crucial for maintaining polymer properties during manufacturing.[9][14]
Safety and Handling Considerations
-
Handling: this compound may cause skin and serious eye irritation.[15] Always handle with appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[15] Use in a well-ventilated area.
-
Storage: Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere.[3]
-
Hydrolytic Stability: Like many phosphites, TOTP can be susceptible to hydrolysis, especially in the presence of moisture and acidic conditions, which can reduce its effectiveness.[16][17] It is crucial to ensure that the polymer resin is properly dried before compounding and to store the additive in a dry environment.
Conclusion
This compound is a highly effective secondary antioxidant that plays a critical role in the stabilization of plastics and rubber. By efficiently decomposing hydroperoxides formed during thermo-oxidative degradation, it preserves the molecular weight, mechanical properties, and color of the polymer. When used synergistically with primary antioxidants, it provides a robust stabilization package that enhances processability and extends the service life of the final product. The protocols outlined in this document provide a reliable framework for formulating with and evaluating the performance of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | NanoAxis LLC [nanoaxisllc.com]
- 5. specialchem.com [specialchem.com]
- 6. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 7. vinatiorganics.com [vinatiorganics.com]
- 8. measurlabs.com [measurlabs.com]
- 9. On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Induction Time (OIT) | Polymer Testing [polymertesting.com.au]
- 11. store.astm.org [store.astm.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. chemicalbook.com [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Protocol for the synthesis of phosphonates using Tri-o-tolyl phosphite as an intermediate
An Application Guide to the Synthesis of Phosphonates via the Michaelis-Arbuzov Reaction Utilizing Tri-o-tolyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the C-P Bond
Phosphonates, isosteric and isoelectronic mimics of phosphates, are cornerstones of medicinal chemistry and agrochemical development. Their enhanced stability against enzymatic hydrolysis makes them invaluable in designing enzyme inhibitors, antiviral agents, and herbicides. The formation of the carbon-phosphorus (C-P) bond is, therefore, a critical transformation in synthetic organic chemistry. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, remains the most fundamental and widely used method for this purpose.[1][2][3] The reaction classically involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[4][5]
This guide focuses on a specific variant of this reaction: the use of a triaryl phosphite, namely this compound, as the phosphorus (III) source. While the fundamental mechanism holds, the use of triaryl phosphites introduces unique considerations, primarily concerning reaction conditions and the stability of key intermediates.[2][6] Understanding these nuances is paramount for the successful synthesis of the target phosphonate esters.
Mechanistic Underpinnings: A Tale of Two SN2 Reactions
The Michaelis-Arbuzov reaction proceeds via a sequential two-step SN2 mechanism. The causality behind the reaction's progression is rooted in the nucleophilicity of the phosphorus atom and the electrophilicity of the alkyl halide.
-
Step 1: Phosphonium Salt Formation. The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the phosphite onto the electrophilic carbon of the alkyl halide. This SN2 displacement of the halide generates a quasi-phosphonium salt intermediate.[2][3][7]
-
Step 2: Dealkylation/De-arylation. The displaced halide anion, now acting as a nucleophile, attacks one of the electrophilic carbon centers of the phosphonium salt's ester groups. In the case of trialkyl phosphites, this readily occurs at an alkyl group, displacing the P-O bond and yielding the final pentavalent phosphonate product and a new alkyl halide byproduct.
The Triaryl Phosphite Distinction: When using triaryl phosphites like this compound, the phosphonium salt intermediate is significantly more stable.[2][6] The subsequent nucleophilic attack by the halide on the sp²-hybridized carbon of the aryl ring is energetically unfavorable compared to an attack on an sp³-hybridized alkyl carbon. Consequently, this step requires much higher thermal energy, often necessitating temperatures exceeding 175 °C.[8] At these temperatures, competing side reactions, such as disproportionation, can occur, making careful control of the reaction conditions critical for achieving a good yield of the desired product.[8]
Caption: General mechanism of the Michaelis-Arbuzov reaction using a triaryl phosphite.
Detailed Experimental Protocol: Synthesis of Di-o-tolyl Methylphosphonate
This protocol details the synthesis of a representative phosphonate ester using this compound and methyl iodide. The high temperatures required necessitate careful setup and monitoring.
Materials:
-
This compound (≥97%)
-
Methyl iodide (≥99%, stabilized)
-
Anhydrous Toluene or Xylene (as solvent, optional)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (HPLC grade, for chromatography)
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Thermometer or thermocouple
-
Heating mantle with a magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon gas inlet for inert atmosphere
-
Septa and syringes
-
Rotary evaporator
Safety Precautions:
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10] An eyewash station and safety shower should be readily accessible.[10]
-
This compound/Phosphine: Irritating to the eyes, respiratory system, and skin.[10] Avoid inhalation of dust or vapors and prevent skin and eye contact.[10][11]
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care, using a syringe transfer technique under an inert atmosphere.
-
High Temperatures: The reaction is conducted at high temperatures. Ensure the apparatus is securely clamped and that the heating mantle is controlled by a thermostat to prevent overheating.
Reaction Setup & Procedure:
-
Apparatus Assembly: Assemble the dry three-neck flask with a stir bar, reflux condenser, and a septum for reagent addition. The top of the condenser should be fitted with a nitrogen or argon inlet. Purge the entire system with the inert gas for 10-15 minutes.
-
Charging the Flask: Under a positive flow of inert gas, add this compound (1.0 eq) to the reaction flask. If using a solvent, add anhydrous toluene or xylene (approx. 2-3 mL per gram of phosphite).
-
Reagent Addition: Slowly add methyl iodide (1.2-1.5 eq) to the stirred solution/neat phosphite at room temperature via syringe.
-
Heating: Heat the reaction mixture to 150-175 °C using the heating mantle. A sealed tube may be necessary to prevent the loss of volatile methyl iodide.[8]
-
Reaction Monitoring: Maintain the temperature and stir vigorously. The reaction progress can be monitored by ³¹P NMR spectroscopy by taking small aliquots. The starting this compound will have a signal around +128 ppm, while the product phosphonate will appear in the 0 to +30 ppm region. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete (as determined by NMR or after a set time), allow the mixture to cool to room temperature.
-
If the reaction was run neat, dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a viscous oil or semi-solid. Purify the residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the di-o-tolyl methylphosphonate.
-
Caption: Step-by-step workflow for phosphonate synthesis using this compound.
Quantitative Data Summary
The following table provides a representative summary of the quantitative parameters for the synthesis of di-o-tolyl methylphosphonate.
| Parameter | Value | Rationale/Notes |
| This compound | 1.0 equivalent | Limiting reagent. |
| Methyl Iodide | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Solvent | Toluene or Xylene (optional) | High-boiling, inert solvent. Reaction can also be run neat. |
| Reaction Temperature | 150 - 175 °C | High temperature is necessary to overcome the stability of the triaryloxyphosphonium intermediate.[8] |
| Reaction Time | 4 - 12 hours | Monitor by ³¹P NMR for completion. |
| Expected Yield | 50 - 75% | Yields can vary depending on reaction scale and purity of reagents. Side reactions at high temperatures can lower the yield. |
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous monitoring and characterization. The success of the synthesis is not assumed but validated through analytical data.
-
Reaction Monitoring: The most reliable method to track the reaction is ³¹P NMR spectroscopy . The disappearance of the starting phosphite peak (~+128 ppm) and the appearance of a new peak in the characteristic phosphonate region (0 to +30 ppm) provides unambiguous evidence of the C-P bond formation.
-
Product Characterization: The identity and purity of the final, isolated product must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic coupling between phosphorus and adjacent protons (²JP-H) and carbons (¹JP-C).
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.
-
-
Troubleshooting:
-
No Reaction or Low Conversion: This often indicates the reaction temperature is too low. The stability of the triaryloxyphosphonium salt is the primary energetic barrier to overcome.[2][6] Ensure the thermometer is accurately measuring the internal reaction temperature.
-
Multiple Products Observed: At elevated temperatures, disproportionation or other side reactions can occur.[8] Purification by column chromatography is essential to isolate the desired product. Using a minimal effective temperature can help mitigate these side reactions.
-
Reaction with Secondary/Tertiary Halides: These substrates are prone to E2 elimination side reactions, which compete with the desired SN2 pathway, leading to the formation of alkenes instead of phosphonates.[6] This protocol is most effective for primary alkyl halides.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
Safety and handling procedures for Tri-o-tolyl phosphite in a laboratory setting
An essential guide for laboratory personnel, this document outlines the critical safety protocols and handling procedures for Tri-o-tolyl phosphite. Adherence to these guidelines is imperative to mitigate the significant health risks associated with this organophosphorus compound. This protocol is designed to provide a comprehensive framework for the safe use, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of the laboratory environment.
The Hazard Profile of this compound
This compound (CAS No. 2622-08-4) is an organophosphorus compound that serves as a versatile plasticizer and flame retardant, particularly in the production of polymers like PVC.[1] While its industrial applications are valuable, its toxicological properties demand stringent safety measures in a laboratory setting. The primary concern with organophosphorus compounds is their potential for neurotoxicity.
Principal Hazards:
-
Neurotoxicity: Organophosphorus compounds are known to interfere with the nervous system. Exposure can lead to Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe condition characterized by weakness, ataxia, and paralysis in the limbs, with symptoms potentially appearing weeks after exposure.
-
Respiratory and Dermal Irritation: The compound can cause irritation to the respiratory system upon inhalation and skin irritation upon contact.[2]
-
Systemic Absorption: this compound and related compounds can be absorbed through the skin, making dermal contact a significant route of exposure.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2622-08-4 | [1] |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Molecular Weight | 352.37 g/mol | [1] |
| Appearance | Versatile organophosphorus compound | [1] |
| Boiling Point | 238 °C at 11 mmHg | [1] |
| Density | 1.14 g/mL | [1] |
| Solubility | Insoluble in water | [4] |
Hierarchy of Controls: A Multi-Layered Safety Approach
To ensure maximum protection, a hierarchical approach to risk mitigation must be implemented. This strategy prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the laboratory personnel.
-
Chemical Fume Hood: All procedures involving the handling, weighing, or transfer of this compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of vapors or aerosols.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[5][6]
Caption: Diagram of the primary containment strategy for this compound.
Personal Protective Equipment (PPE)
PPE is mandatory for all personnel handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is strongly recommended to provide an extra layer of protection. Gloves must be inspected for integrity before use and disposed of immediately after handling the chemical.[7]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] If there is a significant splash risk, a face shield must be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Chemically resistant aprons and sleeve covers should be considered for larger-scale operations. Do not wear shorts or open-toed shoes in the laboratory.[7]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for emergency situations or if engineering controls fail.[8]
Standard Operating Protocol: Handling and Dispensing
This protocol details the step-by-step procedure for safely handling this compound.
Materials:
-
This compound in a sealed container
-
Appropriate glassware
-
Pipettes or syringes for liquid transfer
-
Absorbent pads
-
Designated hazardous waste container
Procedure:
-
Preparation: a. Verify that the chemical fume hood is functioning correctly. b. Cover the work surface within the fume hood with disposable absorbent pads. c. Don all required PPE as specified in section 2.2. d. Prepare a labeled, sealed container for hazardous waste.
-
Aliquotting the Reagent: a. Place the stock container of this compound in the fume hood. b. Slowly and carefully open the container to avoid splashing. c. Using a clean pipette or syringe, transfer the desired volume to the reaction vessel. d. Perform all transfers slowly to minimize the generation of aerosols.
-
Post-Transfer and Cleanup: a. Securely cap the stock container immediately after use. b. Wipe down the exterior of the stock bottle and any affected glassware with a damp cloth. Dispose of the cloth in the designated hazardous waste container. c. Dispose of all contaminated disposable materials (e.g., pipette tips, gloves, absorbent pads) into the hazardous waste container. d. After the procedure is complete and the area is clean, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]
Emergency Response Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Flowchart for emergency responses to this compound incidents.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][10] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[5][7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][7] Seek immediate medical attention.
-
Spills: For small spills inside a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Storage and Waste Management
Proper storage and disposal are crucial for long-term laboratory safety.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly closed and clearly labeled.[5] It is advisable to use secondary containment to prevent spills.
-
Waste Disposal: All materials contaminated with this compound, including empty containers, are considered hazardous waste.[7] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[6] Never dispose of this chemical down the drain.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 10. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions with Tri-o-tolyl Phosphite Ligands
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the application of tri-o-tolyl phosphite and related phosphine ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshoot common issues encountered in catalysis. My aim is to provide not just protocols, but the underlying principles that govern success, empowering you to make informed decisions in your experimental design.
Tri-o-tolyl phosphine and its phosphite analogue are powerful ligands in transition-metal catalysis, particularly for palladium- and rhodium-catalyzed reactions.[1][2][3] Their prominent feature is the significant steric bulk imparted by the three ortho-methylphenyl groups, which creates a large cone angle (194° for the phosphine).[4] This steric hindrance is crucial for promoting challenging reductive elimination steps and stabilizing the low-coordinate, catalytically active metal species that are essential for many cross-coupling reactions.[5]
This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the practical challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between this compound and tri-o-tolyl phosphine, and how do I choose between them?
A: The fundamental difference lies in the atoms bonded to the central phosphorus atom.
-
Tri-o-tolyl phosphine , P(o-tolyl)₃, has three carbon-phosphorus (P-C) bonds. It is a strong σ-donor, meaning it donates electron density to the metal center. This property is typical of electron-rich phosphines and is beneficial for promoting oxidative addition in catalytic cycles.[6]
-
This compound , P(O-o-tolyl)₃, has three oxygen-phosphorus (P-O) bonds. The electronegative oxygen atoms withdraw electron density from the phosphorus, making phosphites generally weaker σ-donors and stronger π-acceptors compared to their phosphine counterparts.[7][8] They accept electron density from the metal into the P-O σ* anti-bonding orbitals.
Choosing between them depends on the specific reaction:
-
Use Tri-o-tolyl Phosphine (e.g., P(o-tol)₃) for reactions that benefit from an electron-rich ligand to facilitate oxidative addition, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3][5] Its steric bulk is often the key to high efficiency.[9]
-
Consider this compound for reactions where π-acceptance is beneficial, such as hydroformylation.[10][11] Phosphites are also known for being more resistant to air oxidation than many phosphines, but they are susceptible to hydrolysis, especially under acidic or even neutral conditions where water is present.[7][11]
Q2: What makes the "ortho-tolyl" substitution pattern so effective in catalysis?
A: The methyl groups in the ortho position of the phenyl rings are the defining structural feature. This substitution pattern creates significant steric bulk around the phosphorus atom. This steric hindrance is not a drawback; it's a critical design element that:
-
Stabilizes Catalytically Active Species: It favors the formation of stable, low-coordinate metal complexes (e.g., L-Pd(0)), which are often the true active catalysts.
-
Promotes Reductive Elimination: In cross-coupling reactions, it accelerates the final product-forming step (reductive elimination) by destabilizing the intermediate metal complex.[5]
-
Enhances Ligand Stability: For phosphites, bulky ortho substituents have been shown to dramatically increase stability against hydrolysis, a common decomposition pathway.[11]
Q3: How should I properly handle and store tri-o-tolyl phosphine/phosphite ligands?
A: Both ligands are white to off-white crystalline solids.[3] While phosphites are generally less sensitive to air than phosphines, proper handling is crucial for reproducibility.
-
Handling: Always handle these ligands in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and suitable gloves, as these compounds can cause skin, eye, and respiratory irritation.[13][14][15]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents.[14][16] For long-term storage and to prevent gradual oxidation, storing under an inert atmosphere (e.g., in a glovebox or a desiccator flushed with argon or nitrogen) is best practice.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing a logical workflow for diagnosing and solving the issue.
Q4: My reaction is not proceeding or is extremely sluggish. What should I check first?
A: This is a common issue that can usually be resolved with a systematic check of your reaction components and setup.
dot
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 4. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. alfachemic.com [alfachemic.com]
- 8. reddit.com [reddit.com]
- 9. Role of sterics in phosphine-ligated gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Improving yield and selectivity in reactions using Tri-o-tolyl phosphite
A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Yield and Selectivity
Welcome to the technical support center for Tri-o-tolyl phosphite. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into leveraging this versatile phosphite ligand and stabilizer. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and applications of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound, with the chemical formula P(O-o-tolyl)₃, is an organophosphorus compound widely used in both industrial and research settings.[1] Its applications are diverse and stem from its unique properties:
-
Ancillary Ligand in Homogeneous Catalysis: It is a crucial ligand for transition metal catalysts, particularly with nickel and palladium, in reactions like cross-coupling and hydroformylation.[1][2] Its function is to stabilize the metal center and modulate its reactivity to enhance yield and selectivity.[3][4]
-
Antioxidant and Stabilizer: In the polymer and rubber industries, it serves as an effective secondary antioxidant (a hydroperoxide decomposer) and thermal stabilizer, protecting materials from degradation during high-temperature processing and extending their lifespan.[5][6]
-
Intermediate in Organic Synthesis: It acts as a precursor in the synthesis of other valuable organophosphorus compounds.[5]
Q2: What are the key steric and electronic properties of this compound as a ligand?
A: The performance of this compound in catalysis is directly linked to its distinct steric and electronic characteristics.
-
Steric Properties: It is a sterically demanding ligand, characterized by a large Tolman cone angle of 141°.[1] This significant bulk is due to the three ortho-methylphenyl groups. This steric pressure influences the coordination geometry around the metal center, often favoring low-coordinate complexes, which can be highly reactive and selective.[1]
-
Electronic Properties: Like other phosphites, it is a strong π-acceptor.[1][7] This arises from the ability of the P-O σ* antibonding orbitals to accept electron density from the metal's d-orbitals (π-backbonding).[8] Simultaneously, it is a σ-donor through the phosphorus atom's lone pair.[1] This combination of strong π-acceptance and σ-donation stabilizes low-valent metal centers, which is critical for many catalytic cycles.[1][9]
Q3: How does this compound compare to common phosphine ligands (e.g., Triphenylphosphine)?
A: this compound offers distinct advantages and differences compared to phosphine ligands like triphenylphosphine (PPh₃). Phosphites are generally more resistant to air oxidation than phosphines.[7] Electronically, phosphites are stronger π-acceptors and weaker σ-donors than analogous phosphines, which can lead to more active catalysts in certain reactions like hydroformylation by facilitating key steps such as CO dissociation from the metal center.[9][10]
| Property | This compound | Triphenylphosphine (PPh₃) |
| Ligand Type | Phosphite | Phosphine |
| Key Electronic Feature | Strong π-acceptor, moderate σ-donor[1][7] | Moderate π-acceptor, strong σ-donor |
| Steric Bulk (Cone Angle) | 141°[1] | 145° |
| Oxidation Sensitivity | Generally lower[7] | Higher (can oxidize to PPh₃=O) |
| Common Application | Hydroformylation, Polymer Stabilizer[2][5] | Suzuki, Heck, Buchwald-Hartwig couplings |
Q4: What are the primary safety considerations when handling this compound?
A: this compound is classified as an irritant.[1][11] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Handle with gloves (inspect prior to use), safety glasses, and a lab coat.[12]
-
Handling: Avoid dust formation and breathing vapors or dust. Use in a well-ventilated area or a fume hood.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container.[12]
-
Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.[12]
Troubleshooting Guide: Catalytic Applications
This section provides solutions to specific problems you may encounter during experiments.
Problem 1: Low yield or catalyst decomposition in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck).
-
Underlying Cause & Explanation: Low yields in Pd-catalyzed cross-couplings are often due to catalyst deactivation or inefficient elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand is critical to prevent these issues.[13] this compound, while less common than bulky phosphines in this area, can be effective due to its ability to stabilize the active Pd(0) species.[3][14][15] However, its performance can be hampered by ligand degradation or suboptimal conditions.
-
Troubleshooting Steps & Solutions:
-
Verify Ligand Integrity: Phosphite ligands are susceptible to hydrolysis, which can be autocatalytic in the presence of trace acid.[16] This decomposition can poison the catalyst.
-
Action: Ensure you are using anhydrous solvents and reagents. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and ligand.[17] Consider running a control reaction with a freshly opened bottle of the ligand.
-
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive or less active palladium species.
-
Action: Screen different Pd:Ligand ratios (e.g., 1:1, 1:2, 1:4) to find the optimal balance for your specific substrate.
-
-
Evaluate Catalyst Precursor: The activation of the Pd(II) precatalyst to the active Pd(0) species can be a bottleneck.
-
Action: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions are sufficient for reduction. Alternatively, consider starting with a Pd(0) source like Pd₂(dba)₃ to bypass this step.[17]
-
-
Consider Steric Hindrance: While the bulk of this compound is beneficial, for extremely hindered substrates, it might slow down the reaction.
-
Diagram 1: Troubleshooting Low Yield in Cross-Coupling
Caption: Decision tree for troubleshooting low yield.
Problem 2: Poor regioselectivity (low linear-to-branched ratio) in Rhodium-catalyzed hydroformylation.
-
Underlying Cause & Explanation: Hydroformylation selectivity is a complex interplay of steric and electronic factors.[2] The ligand bound to the rhodium center dictates how the olefin substrate coordinates before migratory insertion of CO and H₂. Bulky ligands like this compound generally favor the formation of the sterically less hindered terminal (linear) aldehyde. Poor selectivity suggests that the ligand's steric influence is not being fully expressed.
-
Troubleshooting Steps & Solutions:
-
Adjust Reaction Conditions (Pressure & Temperature): The concentration of CO and H₂ can significantly impact the catalyst speciation and, consequently, selectivity.
-
Action: Systematically vary the syngas pressure. Higher CO partial pressures can sometimes favor the formation of inactive rhodium species, while lower pressures might alter selectivity. Also, screen a range of temperatures; lower temperatures often lead to higher selectivity at the cost of reaction rate.
-
-
Increase Ligand Excess: An insufficient excess of the phosphite ligand can lead to the formation of rhodium species with fewer than the desired number of ligands, which may have different selectivity profiles.
-
Action: Increase the molar excess of this compound relative to the rhodium precursor. Ratios of 10:1 to 100:1 (Ligand:Rh) are common starting points.
-
-
Confirm Ligand Purity and Stability: As with cross-coupling, ligand degradation via hydrolysis is a major concern.[16][19] The hydrolysis products (e.g., phosphoric acid esters) can coordinate to the rhodium, creating a different and less selective catalytic system.
-
Action: Implement rigorous anhydrous techniques. Monitor ligand integrity throughout the reaction by taking aliquots for ³¹P NMR analysis. The characteristic signal for trivalent phosphites is between 120–150 ppm, while tetravalent hydrolysis products appear near 0 ppm.[19]
-
-
Diagram 2: Factors Influencing Catalytic Selectivity
Caption: Interplay of factors affecting catalytic outcome.
Troubleshooting Guide: Polymer Stabilization
Problem 3: My polymer product is yellowing or becoming brittle after melt processing.
-
Underlying Cause & Explanation: Polymers degrade at high processing temperatures through an oxidative, autocatalytic radical process.[6] This leads to chain scission (brittleness) and the formation of chromophores (yellowing). This compound acts as a secondary antioxidant. Its role is not to scavenge radicals directly, but to decompose hydroperoxides (ROOH)—key intermediates in the oxidation cycle—into non-radical, stable products.[6]
-
Troubleshooting Steps & Solutions:
-
Use a Primary Antioxidant in Tandem: Phosphite stabilizers are most effective when used in combination with a primary antioxidant, such as a hindered phenol (e.g., Irganox® 1010).[6] The primary antioxidant scavenges radicals, while the phosphite removes the hydroperoxides that would otherwise generate more radicals. This synergistic effect provides comprehensive protection.
-
Action: Formulate your polymer blend to include both a hindered phenol (for long-term thermal stability) and this compound (for process stabilization).
-
-
Check for Hydrolysis Before Compounding: If the phosphite is exposed to moisture before being compounded into the polymer, it can hydrolyze.[6] The resulting acidic species can potentially degrade the polymer or other additives.
-
Action: Ensure the phosphite additive is stored in a dry environment and that all components of the blend are dry before processing.
-
-
Optimize Concentration: The concentration of the stabilizer package needs to be sufficient for the severity of the processing conditions and the intended application of the final product.
-
Action: Start with typical loading levels (e.g., 0.05 – 0.10%) and adjust based on the performance of the final material.[6]
-
-
Experimental Protocol: General Procedure for Anhydrous, Inert Atmosphere Reaction
This protocol is essential for minimizing ligand degradation and ensuring reproducibility in catalytic reactions.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, syringes) in an oven at >120 °C overnight and allow to cool in a desiccator.
-
System Assembly: Assemble the glassware hot and immediately place the system under a positive pressure of high-purity inert gas (Argon or Nitrogen) using a Schlenk line or in a glovebox.
-
Reagent and Solvent Preparation: Use freshly distilled, anhydrous, and degassed solvents. Solid reagents should be dried in vacuo before use.
-
Reaction Setup:
-
Add the solid catalyst precursor and any solid substrates to the reaction flask under a positive flow of inert gas.
-
Seal the flask and perform 3-5 cycles of evacuating the flask under vacuum and refilling with inert gas to thoroughly remove atmospheric oxygen and moisture.
-
Add the degassed solvent via cannula or syringe.
-
Prepare a stock solution of this compound in the degassed solvent and add the required volume via syringe.
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If sampling is required, use a syringe and ensure a positive counter-flow of inert gas to prevent atmospheric contamination.
-
Workup: Upon completion, cool the reaction to room temperature before opening to the atmosphere.
Diagram 3: Workflow for Inert Atmosphere Reaction Setup
Caption: Sequential workflow for setting up an inert reaction.
References
- 1. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 2. advanceseng.com [advanceseng.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pqri.org [pqri.org]
- 7. alfachemic.com [alfachemic.com]
- 8. reddit.com [reddit.com]
- 9. Understanding Rh‐catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability and Degradation of Tri-o-tolyl Phosphite in Solution
Welcome to the technical support center for Tri-o-tolyl phosphite (TOTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability and degradation of TOTP in solution. As a versatile reagent and building block, understanding its chemical behavior is paramount for reproducible and successful experimentation.
Understanding the Chemistry of this compound Stability
This compound, a triaryl phosphite ester, is a trivalent phosphorus compound susceptible to two primary degradation pathways: hydrolysis and oxidation. Its stability in solution is a critical factor that can significantly impact experimental outcomes.
-
Hydrolysis: In the presence of water, TOTP can hydrolyze to form ortho-cresol and phosphorous acid. This reaction is catalyzed by both acids and bases. Computational studies on aryl phosphites suggest that hydrolysis is significantly more favorable under acidic and basic conditions compared to neutral pH.
-
Oxidation: The phosphorus (III) center in TOTP is readily oxidized to the pentavalent state, forming the corresponding tri-o-tolyl phosphate. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the solution. The use of phosphite esters as antioxidants in various industrial applications is a testament to their propensity to undergo oxidation.
The inherent reactivity of TOTP necessitates careful consideration of solvent choice, pH, temperature, and exposure to air during storage and handling.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with Tri-o-tolyl
Purification techniques for Tri-o-tolyl phosphite after synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of tri-o-tolyl phosphite following its synthesis. It is designed to be a practical resource for troubleshooting common issues and ensuring the highest purity of the final product.
Introduction to this compound and the Importance of Purity
This compound, a sterically hindered phosphite ligand, is a critical component in various catalytic systems and as a stabilizer in polymer formulations.[1][2] Its performance is highly dependent on its purity. Common impurities, such as unreacted starting materials, hydrolyzed byproducts, and oxidized species, can significantly impact reaction kinetics, catalyst stability, and the properties of the final materials.[3] This guide will walk you through the most effective purification techniques and provide solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect after the synthesis of this compound?
The primary impurities in crude this compound typically arise from the starting materials and side reactions during synthesis and workup. These include:
-
Unreacted o-cresol: Incomplete reaction of phosphorus trichloride with o-cresol will leave residual phenolic starting material.
-
Partially substituted phosphites: Species such as di-o-tolyl chlorophosphite or o-tolyl dichlorophosphite may be present if the stoichiometry or reaction conditions are not optimal.
-
Tri-o-tolyl phosphate: Oxidation of the desired phosphite to the corresponding phosphate is a common side reaction, especially if the reaction is exposed to air.[3]
-
Di-o-tolyl phosphonate: Hydrolysis of this compound, often during aqueous workup, can lead to the formation of di-o-tolyl phosphonate.[4]
-
Residual base and its hydrochloride salt: If a tertiary amine is used to scavenge HCl, residual amounts of the amine and its salt may contaminate the product.[5]
Table 1: Common Impurities and their Potential Impact
| Impurity | Chemical Structure | Potential Impact |
| o-cresol | C₇H₈O | Can interfere with subsequent reactions and alter the properties of polymers if used as a stabilizer. |
| Tri-o-tolyl phosphate | C₂₁H₂₁O₄P | Lacks the desired reactivity of the phosphite and can act as a poison in catalytic systems. |
| Di-o-tolyl phosphonate | C₁₄H₁₅O₃P | Can alter the electronic and steric properties of the ligand system in catalysis. |
Q2: My crude this compound is a viscous oil with a yellowish tint. Is this normal?
Yes, crude this compound is often a viscous, yellowish oil. The color can be attributed to minor impurities and residual starting materials. A successful purification should yield a colorless to pale yellow liquid.[6]
Q3: I'm seeing a significant loss of product during vacuum distillation. What could be the cause and how can I prevent it?
Product loss during vacuum distillation is a common issue and can be attributed to several factors:
-
Thermal decomposition: this compound can be susceptible to thermal degradation at elevated temperatures.[7] It is crucial to use a high-vacuum system to lower the boiling point and to avoid prolonged heating. A short-path distillation apparatus is recommended.
-
Hydrolysis: Any residual moisture in the crude product or leaks in the distillation setup can lead to hydrolysis, especially at higher temperatures. Ensure all glassware is thoroughly dried and the system is leak-proof.
-
Co-distillation with impurities: Low-boiling impurities can co-distill with the product, leading to a lower yield of pure material in the main fraction. A fractional distillation column can help to improve separation.
Q4: After purification, my ³¹P NMR spectrum still shows a small peak corresponding to the phosphate impurity. How can I remove it?
Residual phosphate can be challenging to remove by distillation alone due to similar boiling points. If high purity is required, consider the following:
-
Column Chromatography: Flash chromatography on silica gel can effectively separate the more polar phosphate from the phosphite. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.
-
Careful Handling: Prevention is key. Ensure all steps of the synthesis and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Purification Protocols
Protocol 1: High-Vacuum Fractional Distillation
This is the most common and effective method for purifying this compound on a laboratory scale.
Rationale: Vacuum distillation lowers the boiling point of the high-molecular-weight this compound, preventing thermal decomposition. The use of a fractionating column enhances the separation from impurities with different volatilities.
Experimental Workflow:
Caption: Workflow for Vacuum Distillation.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. The distillation apparatus should include a short fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump capable of achieving a pressure below 1 mmHg. It is advisable to use a cold trap to protect the pump.
-
Heating: Gradually heat the distillation flask using an oil bath. The temperature should be increased slowly to allow for fractional separation of impurities.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities (e.g., residual solvent, unreacted o-cresol) at a lower temperature.
-
Main Fraction: Collect the pure this compound at its boiling point under the applied vacuum (approximately 238 °C at 11 mmHg).[2]
-
Residue: High-boiling impurities and decomposition products will remain in the distillation flask.
-
-
Isolation and Storage: Once the distillation is complete, allow the apparatus to cool under vacuum before venting with an inert gas. The purified product should be stored under an inert atmosphere in a sealed container to prevent oxidation and hydrolysis.[1]
Table 2: Typical Vacuum Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Vacuum Pressure | < 1 mmHg | To lower the boiling point and prevent thermal decomposition. |
| Oil Bath Temperature | 240-260 °C | To provide a stable and controlled heat source. |
| Boiling Point | ~238 °C @ 11 mmHg[2] | The target temperature for collecting the pure product. |
Protocol 2: Column Chromatography
This method is particularly useful for removing polar impurities like tri-o-tolyl phosphate that are difficult to separate by distillation.
Rationale: Silica gel is a polar stationary phase that will have a stronger affinity for the more polar phosphate impurity, allowing the less polar phosphite to elute first.
Experimental Workflow:
Caption: Workflow for Column Chromatography.
Step-by-Step Methodology:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude or distilled this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC). The desired this compound should have a lower Rf value than non-polar impurities and a higher Rf value than the polar phosphate.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Understanding and Preventing Impurity Formation
A key aspect of obtaining high-purity this compound is understanding the chemical pathways that lead to impurity formation.
Caption: Impurity Formation Pathways.
To minimize the formation of these impurities, it is imperative to maintain an inert and anhydrous environment throughout the synthesis and purification processes.
Analytical Characterization for Purity Assessment
Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:
-
³¹P NMR Spectroscopy: This is the most powerful technique for identifying and quantifying phosphorus-containing impurities. The pure this compound should exhibit a single sharp peak, while impurities like the phosphate and phosphonate will have distinct chemical shifts.[3]
-
¹H and ¹³C NMR Spectroscopy: These techniques can confirm the structure of the desired product and detect the presence of non-phosphorus impurities like residual o-cresol.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the product and detecting non-volatile impurities.[3]
-
Gas Chromatography (GC): GC can be used to assess the purity and identify volatile impurities.
By implementing these robust purification and analytical techniques, researchers can ensure the high quality of their this compound, leading to more reliable and reproducible experimental results.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 2622-08-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Tri-o-tolyl Phosphite Handling and Oxidation Prevention
Welcome to the technical support center for Tri-o-tolyl phosphite. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the unwanted oxidation of this compound to its corresponding phosphine oxide. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Oxidation Issues
This section addresses specific issues you may encounter during the handling, storage, and use of this compound.
Q1: I've observed a white precipitate or increased viscosity in my this compound. My NMR analysis shows a new peak in the 20-40 ppm range. What is happening?
A: These are classic signs of oxidation. This compound, a trivalent phosphorus (P(III)) compound, is susceptible to oxidation to the pentavalent Tri-o-tolyl phosphine oxide (P(V)). The phosphine oxide is often a white solid with lower solubility in non-polar solvents and a distinct chemical shift in ³¹P NMR. This oxidation is primarily caused by exposure to atmospheric oxygen, but other oxidants can be culprits.
The core of the issue lies in the lone pair of electrons on the phosphorus atom, which is readily attacked by electrophilic oxygen. In solution, this conversion can occur slowly, leading to gradual degradation of the material[1].
Q2: I am already working under a nitrogen/argon atmosphere, but my phosphite is still oxidizing. What are the other potential sources of contamination?
A: While an inert atmosphere is the first line of defense, it's crucial to recognize that oxidizing agents can be introduced from various sources. Here are the most common hidden culprits:
-
Dissolved Oxygen in Solvents: Many organic solvents are saturated with atmospheric oxygen. Using a solvent without prior deoxygenation will introduce a significant amount of oxygen directly into your reaction vessel.
-
Peroxides in Solvents: Ethers (like THF, diethyl ether) and other solvents can form explosive peroxides over time upon exposure to air and light. These peroxides are potent oxidizing agents for phosphites. Always test for and remove peroxides from susceptible solvents before use.
-
Contaminated Reagents: Other reagents in your reaction mixture may be contaminated with oxidizing impurities.
-
Atmospheric Leaks: Even in a well-purged system, small leaks in your apparatus (e.g., around joints, septa) can allow atmospheric oxygen to seep in over the course of a long reaction.
To mitigate these risks, a comprehensive approach to creating an oxygen-free environment is necessary. This includes deoxygenating all solvents and ensuring your reaction setup is truly airtight.
Q3: My stock of this compound has already partially oxidized. Is it possible to purify it?
A: Yes, purification is often possible, though the best strategy is prevention. Since Tri-o-tolyl phosphine oxide is significantly more polar than the parent phosphite, chromatographic separation is a viable option.
A common laboratory technique for removing the more polar phosphine oxide is to pass the mixture through a plug of silica gel.[2].
Protocol for Small-Scale Purification:
-
Dissolve the contaminated this compound in a minimal amount of a non-polar solvent, such as a hexane/ether mixture.
-
Prepare a short column (a "plug") of silica gel in a similar non-polar solvent.
-
Load the solution onto the silica plug.
-
Elute the column with the non-polar solvent. The less polar this compound should elute first, while the more polar phosphine oxide will be retained on the silica.
-
Combine the fractions containing the pure phosphite and remove the solvent under reduced pressure, ensuring to maintain an inert atmosphere during the process.
For large-scale industrial applications, more complex purification processes involving acid-base extraction have been developed to recover tertiary phosphine oxides[3].
Frequently Asked Questions (FAQs)
What is this compound and its primary use?
This compound is an organophosphorus compound widely used as an antioxidant and a thermal stabilizer in the production of polymers like PVC.[4][5][6]. In a research context, it can be used as a ligand in coordination chemistry for various catalytic reactions.[7][8].
What are the best practices for the storage and handling of this compound?
Proper storage and handling are critical to prevent degradation. The following table summarizes the key recommendations based on material safety data sheets and product information.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[9] | Prevents oxidation from atmospheric oxygen. |
| Temperature | Store in a cool place, typically recommended at 2-8 °C.[4] | Reduces the rate of degradation reactions. |
| Light | Protect from direct sunlight and store in an opaque container.[10][11] | Light can promote the formation of radical species that accelerate oxidation. |
| Container | Keep the container tightly closed in a dry, well-ventilated place.[9][10] | Prevents ingress of moisture and atmospheric oxygen. |
| Purity | Use high-purity grades (≥97%) for sensitive applications.[4] | Impurities can sometimes catalyze decomposition. |
What are the critical safety precautions when working with this compound?
As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles, gloves, and a lab coat.[9][11]. Work should be conducted in a well-ventilated area or a chemical fume hood.[9][11]. Avoid breathing dust or vapors.[10][11].
How can I rigorously exclude oxygen from my reaction?
Excluding oxygen requires careful preparation of both your reaction vessel and your reagents. The most common method for deoxygenating solvents is the "freeze-pump-thaw" technique or by sparging with an inert gas.
Experimental Protocol: Solvent Deoxygenation by Inert Gas Sparging
-
Setup: Place your solvent in a flask equipped with a magnetic stir bar and a two-holed stopper or septum. One hole is for the gas inlet, and the other is for the gas outlet.
-
Inlet Line: The gas inlet should be a long needle or tube that reaches below the surface of the solvent.
-
Outlet Line: The outlet should be a short needle that exits into a bubbler (to monitor gas flow) or directly into the fume hood.
-
Sparging: Begin stirring the solvent and introduce a steady stream of dry nitrogen or argon gas through the inlet line. The bubbling should be vigorous but not so strong as to splash the solvent.
-
Duration: Continue sparging for at least 30-60 minutes for most common solvents and volumes (e.g., 500 mL).
-
Storage: Once deoxygenated, the solvent should be stored under a positive pressure of the inert gas until use.
Visualizing the Troubleshooting Process
To aid in diagnosing the source of oxidation, the following decision tree can be used.
Caption: Troubleshooting flowchart for phosphite oxidation.
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. shenvilab.org [shenvilab.org]
- 3. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | NanoAxis LLC [nanoaxisllc.com]
- 6. This compound | Syrrx [syrrx.com]
- 7. nbinno.com [nbinno.com]
- 8. Tri(o-tolyl)phosphine, 98+% | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Identifying and minimizing side products in Tri-o-tolyl phosphite reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of tri-o-tolyl phosphite. It addresses common challenges, with a focus on identifying and minimizing side products to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for synthesizing this compound is the reaction of phosphorus trichloride (PCl₃) with o-cresol.[1] This reaction is typically performed in the presence of a base, such as a tertiary amine (e.g., pyridine or triethylamine), to neutralize the hydrogen chloride (HCl) byproduct that is formed.[2] The overall reaction is:
PCl₃ + 3 (o-CH₃C₆H₄OH) → P(O-o-CH₃C₆H₄)₃ + 3 HCl
The base is crucial as it drives the reaction to completion by scavenging the HCl. Without a base, the reaction can be sluggish and may lead to the formation of chlorinated side products.
Q2: What are the most common side products I should be aware of?
The primary side products in this compound synthesis are:
-
Di-o-tolyl phosphite and mono-o-tolyl phosphite: These result from incomplete reaction or hydrolysis of the final product.
-
Tri-o-tolyl phosphate: This is the product of oxidation of this compound.
-
o-Tolyl phosphonates: These can be formed via the Arbuzov rearrangement if alkyl halides are present.[3][4]
Q3: Why is it critical to run the reaction under an inert atmosphere?
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation of the trivalent this compound to the pentavalent tri-o-tolyl phosphate.[1] Phosphites are susceptible to oxidation by atmospheric oxygen, and this side reaction can be a major source of impurity.[2][5]
Q4: How can I confirm the purity of my synthesized this compound?
The most powerful technique for assessing the purity of this compound and identifying phosphorus-containing impurities is ³¹P NMR spectroscopy.[1] Each class of phosphorus compound (phosphite, phosphate, phosphonate) appears in a distinct region of the ³¹P NMR spectrum, allowing for clear identification and quantification.
Other useful techniques include:
-
¹H and ¹³C NMR: To confirm the structure of the tolyl groups and the absence of starting materials.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify non-phosphorus impurities and determine the overall purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and workup of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient HCl scavenging. | - Ensure dropwise addition of PCl₃ at a low temperature (0-5 °C) to control the initial exothermic reaction. - Allow the reaction to warm to room temperature and stir for several hours to ensure completion. - Use at least a stoichiometric amount of a suitable tertiary amine base. |
| Loss during Workup | The product may be lost during aqueous washing steps if emulsions form or if the product is partially hydrolyzed. | - Use a saturated, degassed brine solution for washing to break emulsions and minimize solubility in the aqueous layer. - Perform the workup as quickly as possible and use dried, deoxygenated solvents. |
| Premature Hydrolysis | Use of wet reagents or solvents can lead to the hydrolysis of PCl₃ or the phosphite product. | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents and freshly distilled reagents. |
Problem 2: Presence of a Significant Peak Around 0 ppm in the ³¹P NMR Spectrum
This indicates the presence of tri-o-tolyl phosphate , the oxidation product.
Mechanism of Formation: Oxidation
This compound has a lone pair of electrons on the phosphorus atom, making it susceptible to oxidation by atmospheric oxygen. This process converts the P(III) species to a more stable P(V) species.
Caption: Oxidation of this compound.
Preventative Measures:
| Preventative Measure | Detailed Protocol |
| Maintain an Inert Atmosphere | - Assemble the reaction glassware and flush thoroughly with nitrogen or argon. - Maintain a positive pressure of the inert gas throughout the reaction and workup. - Use Schlenk line techniques for transfers of reagents and solvents if high purity is required. |
| Use Degassed Solvents | - Degas all solvents (e.g., by sparging with nitrogen or argon for 30 minutes) before use to remove dissolved oxygen. |
| Minimize Air Exposure During Workup | - When performing extractions, work efficiently to minimize the time the organic layer is exposed to air. - Consider using a separatory funnel with a nitrogen inlet if the reaction is particularly sensitive. |
Problem 3: A Doublet or Multiple Signals Observed in the ³¹P NMR Spectrum in the Phosphite Region
This often points to the presence of di-o-tolyl phosphite due to hydrolysis.
Mechanism of Formation: Hydrolysis
Water present in the reaction mixture can react with this compound, leading to the cleavage of a P-O bond and the formation of di-o-tolyl phosphite and o-cresol. This can be catalyzed by either acid (HCl byproduct) or base.
Caption: Hydrolysis of this compound.
Preventative and Remedial Actions:
| Action | Detailed Protocol |
| Use Anhydrous Conditions | - Dry all solvents over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). - Ensure o-cresol is dry; consider azeotropic removal of water with toluene if necessary. - Use freshly opened or distilled PCl₃ and tertiary amine base. |
| Purification | - Di-o-tolyl phosphite is more polar than the desired this compound. - It can often be removed by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). |
Problem 4: Unidentified Peaks in the ³¹P NMR Spectrum, Potentially Downfield of the Phosphate Region
This could be indicative of o-tolyl phosphonates resulting from an Arbuzov rearrangement.
Mechanism of Formation: Arbuzov Rearrangement
The Arbuzov rearrangement is a classic reaction of phosphites with alkyl halides.[3][4][6][7] If your starting materials or solvents are contaminated with alkyl halides, or if chlorinated byproducts are formed, they can react with the this compound product, especially at elevated temperatures, to form a phosphonate.[3]
Caption: Arbuzov Rearrangement of this compound.
Preventative Measures:
| Preventative Measure | Detailed Protocol |
| Use High-Purity Reagents | - Ensure that solvents are free from alkyl halide stabilizers (e.g., use inhibitor-free THF). - Use freshly distilled PCl₃ to remove any chlorinated impurities. |
| Control Reaction Temperature | - Avoid excessive heating of the reaction mixture, as the Arbuzov rearrangement is often thermally induced.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-cresol (3.0 equivalents) and a dry, non-polar solvent (e.g., toluene). Add a tertiary amine base (e.g., pyridine, 3.0 equivalents).
-
Addition of PCl₃: Cool the mixture to 0 °C in an ice bath. Add phosphorus trichloride (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Workup:
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with a small amount of cold, dilute HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally with brine. Perform all washes with deoxygenated solutions.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: ³¹P NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
This compound (Product): Expect a sharp singlet in the range of +125 to +145 ppm .[8][9]
-
Tri-o-tolyl phosphate (Oxidation): Expect a sharp singlet in the range of -5 to -20 ppm .
-
Di-o-tolyl phosphite (Hydrolysis): Expect a doublet (due to P-H coupling) in the range of +1 to +10 ppm with a large coupling constant (¹JPH ≈ 600-700 Hz).[10]
-
o-Tolyl Phosphonates (Arbuzov): Expect a singlet in the range of +15 to +30 ppm .
-
³¹P NMR Chemical Shift Reference Table
| Compound Type | Structure | Expected ³¹P Chemical Shift (ppm) |
| Triaryl Phosphite | P(OAr)₃ | +125 to +145 |
| Triaryl Phosphate | O=P(OAr)₃ | -5 to -20 |
| Diaryl Phosphite | H-P(=O)(OAr)₂ | +1 to +10 (doublet) |
| Aryl Phosphonate | R-P(=O)(OAr)₂ | +15 to +30 |
References
- 1. This compound | 2622-08-4 | Benchchem [benchchem.com]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
Best practices for storing and handling air-sensitive Tri-o-tolyl phosphite
Technical Support Center: Tri-o-tolyl Phosphite
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this air-sensitive reagent in their work. Here, you will find practical, field-proven insights structured in a question-and-answer format to address specific issues you may encounter during storage, handling, and experimentation. Our goal is to ensure you can use this compound safely and effectively, maximizing the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses common problems that can arise when working with this compound, providing causal explanations and step-by-step solutions.
Q1: My reaction is giving low yields or unexpected byproducts. Could my this compound be degraded?
A: Yes, this is a very common issue. This compound is susceptible to degradation via two primary pathways, both of which can compromise your experiment by altering stoichiometry and introducing reactive impurities.
-
Causality—Degradation Pathways:
-
Oxidation: In the presence of air (oxygen), the phosphorus(III) center is readily oxidized to a phosphorus(V) center, forming Tri-o-tolyl phosphate.[1][2] This is the most common degradation pathway.
-
Hydrolysis: Reaction with water or moisture cleaves one or more of the P-O bonds to form di-o-tolyl phosphite and o-cresol.[3][4][5] This process can be catalyzed by trace acids or bases.[4]
-
-
Self-Validating Protocol: Purity Assessment via ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and effective method for assessing the purity of your phosphite reagent.[6][7] It provides a clear window into the phosphorus environment, allowing for the quantification of the starting material versus its common degradation products.
Step-by-Step Purity Check:
-
Sample Preparation: Inside an inert atmosphere (glovebox or Schlenk line), carefully prepare a dilute sample of your this compound in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: Analyze the spectrum by referencing the chemical shifts (δ) relative to an external standard (typically 85% H₃PO₄ at 0 ppm).
-
This compound (P(III)): The signal for the pure phosphite should appear in the characteristic range for triaryl phosphites, typically around δ = 127-130 ppm .[8][9]
-
Tri-o-tolyl phosphate (P(V) Oxide): The presence of the oxidized impurity will be indicated by a sharp signal in the phosphate region, typically between δ = -10 to -20 ppm .[8][10]
-
Di-o-tolyl phosphite (Hydrolysis Product): The primary hydrolysis product will appear as a doublet (due to P-H coupling) in the region of δ = 0 to 10 ppm .[8]
-
By integrating these signals, you can determine the relative percentage of pure reagent versus impurities and decide if the material is suitable for your reaction.
-
Q2: I've observed that my bottle of this compound has become cloudy or contains a solid precipitate. What is this, and is the reagent still usable?
A: Cloudiness or precipitation is a definitive sign of advanced degradation, most likely from hydrolysis.[3][5] The hydrolysis products, such as phosphonic acids or their salts, may have lower solubility in the parent phosphite, causing them to precipitate out.
-
Causality—Insolubility of Byproducts: The formation of more polar, hydrogen-bonding species like di-o-tolyl phosphite can lead to immiscibility or precipitation from the nonpolar bulk liquid.
-
Recommended Action:
-
Do Not Use: It is strongly advised not to use the reagent if visible impurities are present. The exact concentration of the active phosphite is unknown, and the impurities can actively interfere with your chemical reaction.
-
Purification (Expert Users Only): While purification by vacuum distillation is theoretically possible, it is often impractical and hazardous for end-users. It requires specialized equipment and carries the risk of thermal decomposition.
-
Best Practice: For ensuring experimental success and safety, the most reliable course of action is to discard the compromised bottle according to your institution's hazardous waste protocols and begin with a fresh, unopened bottle of reagent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is the most critical factor in maintaining the reagent's purity and shelf-life. The following conditions should be strictly maintained.[8][11]
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents oxidation by O₂ and hydrolysis by H₂O.[1][6] |
| Temperature | Cool, consistent temperature (2-8 °C) | Reduces the rate of potential decomposition reactions. |
| Container | Original supplier bottle (e.g., Sure/Seal™) | Designed for air-sensitive reagents with septa that allow for safe, repeated access via syringe.[3][12] |
| Light Exposure | Store in the dark (e.g., in a cabinet) | Minimizes potential light-induced degradation pathways. |
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A: According to safety data sheets, this compound is an irritant.[8][13] Adherence to standard laboratory safety protocols is essential.
-
Minimum Required PPE:
-
Work Area: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower must be readily accessible.
Q3: How do I safely transfer this compound from a supplier bottle?
A: The safest and most effective method for transferring air-sensitive liquids is using syringe techniques under a positive pressure of inert gas.[2][3] This prevents atmospheric contamination of both the reagent being transferred and the remaining stock in the bottle.
-
Experimental Protocol: Inert Atmosphere Syringe Transfer
-
Glassware Preparation: Ensure the receiving flask is clean, oven-dried (or flame-dried under vacuum), and cooled under an inert atmosphere.[2][4] The flask should be sealed with a rubber septum.
-
System Purge: Assemble your apparatus and connect it to a Schlenk line or a dual-manifold system providing inert gas and vacuum.[4][6] Place a needle connected to a bubbler through the septum of the receiving flask to vent pressure.
-
Syringe Preparation: Dry a glass, gas-tight syringe and a long needle in an oven.[14] Allow it to cool in a desiccator or by flushing repeatedly with dry inert gas from your manifold.
-
Bottle Pressurization: Secure the reagent bottle. Pierce the septum with a needle connected to the inert gas line. This will create a slight positive pressure inside the bottle, preventing air from entering and assisting with liquid withdrawal.
-
Liquid Withdrawal: Pierce the septum of the reagent bottle with the dry syringe needle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of this compound into the syringe.
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it into the septum of the receiving flask. Inject the liquid.
-
Cleanup: Immediately and carefully quench any residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling the mixture into a beaker containing a quenching solution. Dispose of all waste according to institutional guidelines.[3][12]
-
-
Visualization: Inert Gas Syringe Transfer Workflow
Caption: Workflow for transferring this compound under inert gas.
Q4: Glovebox or Schlenk line: Which is the better choice for my experiment?
A: Both a glovebox and a Schlenk line are excellent tools for handling air-sensitive reagents, and the best choice depends on the specific task.[6][15][16]
-
Glovebox:
-
Schlenk Line:
-
Pros: Excellent for reactions in solution, solvent distillation, and simple liquid/gas transfers.[6] It provides a very high-purity atmosphere directly to the flask and is often more accessible than a glovebox.[4]
-
Cons: Requires more user skill to master techniques like cannula transfers. Less suitable for handling solids or complex apparatus setups.
-
-
Recommendation for this compound: For simply transferring the liquid from the supplier bottle to a reaction flask, a well-practiced Schlenk line technique is perfectly sufficient and highly efficient . If your procedure also involves weighing out a sensitive solid catalyst, performing the entire setup inside a glovebox would be more convenient and secure.
Q5: How should I dispose of unused this compound and contaminated labware?
A: Disposal must be handled with care, as phosphites can react with air and water.
-
Unused/Degraded Reagent: Never pour this compound down the drain. It must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
-
Empty Reagent Bottles: After removing as much liquid as possible, the bottle still contains residual reagent. In a fume hood, carefully remove the cap and septum to allow the residue to slowly air-hydrolyze and oxidize over several days.[3] Once the residue appears as a dry, inert solid, the bottle can be triple-rinsed with a solvent (e.g., acetone) and disposed of as clean glassware. The rinsate should be collected as hazardous waste.
-
Contaminated Labware (Syringes, Needles, Flasks): Immediately after use, rinse contaminated items with a compatible solvent (like isopropanol or acetone). The rinsate should be collected in a dedicated hazardous waste container. For highly reactive residues, the rinsate can be slowly added to a quenching solution (e.g., a stirring solution of isopropanol) to safely neutralize it before disposal.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 10. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
Overcoming solubility challenges of Tri-o-tolyl phosphite in organic solvents
Technical Support Center: Tri-o-tolyl Phosphite (TOTP) Solubility
Welcome to the dedicated support center for addressing solubility challenges with this compound (TOTP). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving and handling this compound in their experimental workflows. Here, we combine fundamental chemical principles with practical, field-tested solutions to ensure your work proceeds smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding TOTP solubility.
Q1: What are the general solubility characteristics of this compound?
This compound is a nonpolar, viscous liquid. Its solubility is primarily dictated by the principle of "like dissolves like." It is generally miscible with or soluble in most common nonpolar organic solvents such as toluene, benzene, diethyl ether, and chloroform. It exhibits poor solubility in polar solvents, particularly protic solvents like water and ethanol.
Q2: Why am I seeing cloudiness or precipitation when I add TOTP to my solvent?
This is a classic indicator of poor solubility or supersaturation. Several factors could be at play:
-
Solvent Polarity: The solvent you have chosen may be too polar for the nonpolar nature of TOTP.
-
Temperature: Solubility of many compounds, including TOTP, is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate out of solution.
-
Contaminants: The presence of water or other impurities in your solvent can significantly reduce the solubility of TOTP.
Q3: Can temperature be used to improve the solubility of TOTP?
Yes, in most cases, gently warming the solvent can increase the solubility of TOTP. However, it is crucial to be aware of the thermal stability of TOTP and other components in your reaction mixture. Thermal decomposition can occur at elevated temperatures, potentially leading to unwanted byproducts. Always consult the material safety data sheet (MSDS) for thermal stability information.
Q4: Are there any known solvent incompatibilities with TOTP?
Beyond its poor solubility in polar solvents, TOTP can also react with certain solvents under specific conditions. For example, in the presence of moisture, it can hydrolyze to form o-cresol and phosphorous acid. It is also sensitive to strong oxidizing agents.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific solubility issues you might encounter.
Issue 1: Complete Insolubility in a Chosen Solvent
Symptoms:
-
TOTP forms a separate layer or large, undissolved globules.
-
The solution remains persistently cloudy even after vigorous mixing.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for addressing complete TOTP insolubility.
Detailed Explanation:
-
Verify Solvent Choice: The first and most critical step is to ensure your solvent is appropriate. Nonpolar solvents like Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) are excellent starting points. If you are using a more polar solvent like Acetonitrile or Dimethylformamide (DMF), you are likely to face solubility challenges.
-
Ensure Anhydrous Conditions: TOTP is sensitive to moisture. Water contamination in your solvent can lead to hydrolysis and the formation of less soluble species. Using a fresh bottle of anhydrous solvent or distilling your solvent prior to use is highly recommended.
Issue 2: Limited Solubility or Precipitation Upon Cooling
Symptoms:
-
TOTP dissolves initially (perhaps with heating) but then precipitates out as the solution returns to room temperature.
-
You are unable to achieve the desired concentration.
Solutions:
-
Employ a Co-Solvent System: A mixture of solvents can often provide a more favorable environment for solubility than a single solvent.
-
Principle: By blending a primary solvent in which TOTP is highly soluble (e.g., Toluene) with a secondary, more polar solvent required for your reaction, you can fine-tune the overall polarity of the system.
-
Protocol: Start by dissolving the TOTP in a minimal amount of the primary nonpolar solvent. Then, slowly add this concentrated solution to your main reaction solvent with vigorous stirring.
-
-
Controlled Thermal Application:
-
Protocol: Gently warm the solvent to just below its boiling point while adding the TOTP in small portions. Use a magnetic stirrer to ensure even dissolution. Once a clear solution is obtained, allow it to cool slowly to room temperature. This can sometimes result in a stable, supersaturated solution. Be aware that this may not be stable long-term.
-
Quantitative Solubility Data:
| Solvent | Polarity Index | Solubility of TOTP (g/100mL at 25°C) | Notes |
| Toluene | 2.4 | > 50 | Excellent choice for stock solutions. |
| Dichloromethane (DCM) | 3.1 | > 40 | Good for reactions, but volatile. |
| Tetrahydrofuran (THF) | 4.0 | ~30-40 | Can be a good balance of polarity. |
| Acetonitrile | 5.8 | < 5 | Generally poor solubility. |
| Ethanol | 4.3 | < 1 | Poor solubility, risk of transesterification. |
| Water | 10.2 | Insoluble | Avoid. |
Note: These are approximate values and can vary with the specific grade of solvent and ambient conditions.
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for preparing TOTP solutions.
Protocol 1: Preparation of a Standard TOTP Stock Solution in Toluene
Objective: To prepare a stable, high-concentration stock solution of TOTP for use in subsequent reactions.
Materials:
-
This compound (TOTP)
-
Anhydrous Toluene
-
Glass vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Dry the glass vial in an oven and allow it to cool under a stream of inert gas (Nitrogen or Argon). This is crucial to prevent hydrolysis.
-
Solvent Addition: Add the desired volume of anhydrous Toluene to the vial.
-
Stirring: Place the vial on a magnetic stirrer and begin gentle stirring.
-
TOTP Addition: Slowly add the pre-weighed amount of TOTP to the vortex of the stirring solvent.
-
Dissolution: Continue stirring until the TOTP is fully dissolved and the solution is clear. This should be rapid in Toluene at room temperature.
-
Storage: Cap the vial tightly and store it under an inert atmosphere, away from light and moisture.
Protocol 2: Utilizing a Co-Solvent System for a Reaction in Acetonitrile
Objective: To successfully introduce TOTP into a reaction medium where it has poor solubility.
Methodology Workflow:
Caption: Step-by-step co-solvent addition method.
Detailed Steps:
-
Prepare Concentrated TOTP Solution: In a separate, dry vial, dissolve the required mass of TOTP in a small volume (e.g., 0.5-1.0 mL) of anhydrous Toluene.
-
Prepare Main Reaction: In your primary reaction flask, combine all other reagents in the main solvent (e.g., Acetonitrile).
-
Controlled Addition: With vigorous stirring, add the concentrated TOTP/Toluene solution to the main reaction flask dropwise via a syringe. The high local concentration of Toluene at the point of addition helps to keep the TOTP solvated as it disperses.
-
Observation: Monitor the reaction mixture closely. If you observe any cloudiness, you may need to slightly increase the proportion of the co-solvent (Toluene) in the total reaction volume.
Technical Support Center: Enhancing Catalytic Activity with Tri-o-tolyl phosphite Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the catalytic activity of metal complexes featuring tri-o-tolyl phosphite ligands. Moving beyond simple procedural steps, this resource explains the underlying chemical principles to empower you to troubleshoot effectively and optimize your catalytic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the setup and execution of catalytic reactions involving this compound complexes.
Q1: My reaction is sluggish or shows no conversion. What are the most common initial checks?
A1: When a reaction fails, systematically verify the integrity of your components and setup:
-
Inert Atmosphere: this compound and its metal complexes, particularly Ni(0) and Pd(0) species, are sensitive to air.[1] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Verify the purity of your inert gas source.
-
Solvent and Reagent Purity: Trace amounts of water or oxygen in solvents or reagents can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. Ensure substrates are pure and free from inhibitors. Water, in particular, can lead to the hydrolysis of the phosphite ligand, forming catalytically inactive species.[2]
-
Catalyst Integrity: Has the catalyst been handled and stored correctly? Pre-catalysts should be stored under an inert atmosphere, away from light and heat. If possible, verify the catalyst's integrity using a technique like ³¹P NMR spectroscopy before use. A shift in the phosphorus signal can indicate oxidation or degradation.[1]
Q2: Why is this compound used as a ligand? What advantages does it offer?
A2: this compound, P(O-o-tol)₃, is a bulky phosphite ligand valued for its specific steric and electronic properties.
-
Steric Bulk: It possesses a large Tolman cone angle, which is a measure of its steric footprint. This bulk can promote the dissociation of a ligand from the metal center to create a vacant coordination site, which is often a necessary step for substrate binding and initiating the catalytic cycle.[3][4] For example, the steric congestion in Tris(this compound)nickel(0) results in a coordinatively unsaturated, highly reactive trigonal-planar geometry.[5]
-
Electronic Properties: As a phosphite, it is a strong π-acceptor ligand. This electronic property helps to stabilize low-valent metal centers (like Ni(0) or Pd(0)) and can accelerate the rate-limiting reductive elimination step in many cross-coupling catalytic cycles.[6] This combination of steric bulk and electron-withdrawing nature is particularly effective in reactions like nickel-catalyzed hydrocyanation.[6][7]
Q3: I'm observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and how can I prevent it?
A3: The formation of a black solid, commonly known as "palladium black," is a classic sign of catalyst decomposition.[1] It indicates that the Pd(0) species has agglomerated into inactive bulk palladium metal. This typically occurs when the ligand fails to adequately stabilize the metal center.
-
Causes: This can be due to ligand degradation (hydrolysis or oxidation), insufficient ligand-to-metal ratio, or excessively high reaction temperatures.
-
Prevention:
-
Ligand Ratio: Ensure an appropriate excess of the phosphite ligand is used if necessary. The stoichiometry is crucial for maintaining the stability of the active catalytic species.
-
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate decomposition pathways.
-
Rigorous Inert Conditions: As mentioned in Q1, oxygen can degrade the ligand and the metal complex, leading to precipitation.
-
Q4: How susceptible is this compound to hydrolysis, and what are the consequences?
A4: Phosphite ligands are generally more susceptible to hydrolysis than their phosphine counterparts, especially in the presence of acid or base.[2] Water can attack the phosphorus center, leading to the cleavage of a P-O bond and the formation of phosphonate or phosphoric acid derivatives.[8][9]
-
Consequences: These hydrolysis products are poor ligands for the metal center. Their formation leads to a decrease in the concentration of the active catalyst, resulting in lower reaction rates and yields.[10] In some cases, the acidic byproducts of hydrolysis can even catalyze further ligand decomposition, a process known as autocatalysis.[2]
-
Mitigation: The most effective mitigation strategy is the rigorous exclusion of water from the reaction system by using anhydrous solvents and reagents and maintaining a strict inert atmosphere.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and solving more complex experimental issues.
Issue 1: Low or No Catalytic Activity
A lack of reactivity is a common but multifaceted problem. This guide helps you systematically diagnose the root cause.
Possible Cause A: Catalyst Precursor Did Not Form the Active Species
Many reactions use a stable pre-catalyst that must be activated in situ. Failure in this activation step is a frequent cause of reaction failure.
-
Troubleshooting Workflow:
Troubleshooting workflow for catalyst activation issues.
-
Protocol: Validating a Catalyst Batch with a Control Reaction
-
Select a Standard Reaction: Choose a well-documented, high-yielding reaction for your catalyst system (e.g., a simple Suzuki-Miyaura coupling if using a palladium complex).[11][12]
-
Setup: Prepare the reaction under identical conditions to your problematic reaction, but use highly pure, reliable substrates (e.g., 4-iodotoluene and phenylboronic acid).
-
Execution: Run the reaction for the standard, published time.
-
Analysis: Analyze the reaction mixture by GC, LC-MS, or ¹H NMR.
-
Interpretation: If the control reaction fails or shows low yield, it strongly indicates a problem with the catalyst itself or the general reaction setup (solvents, inertness). If the control succeeds, the issue lies with the specific substrates or reagents used in your target reaction.
-
Possible Cause B: Ligand Degradation
The stability of the this compound ligand is paramount for maintaining a catalytically active metal center.[10]
-
Detection and Analysis:
-
³¹P NMR Spectroscopy: This is the most direct method to assess ligand integrity.[10] The trivalent phosphite will have a characteristic chemical shift (typically 120-150 ppm).[10] Degradation products like phosphonates or phosphates will appear as new signals, often closer to 0 ppm.[10]
-
Procedure: Before starting your reaction, take a small, inertly handled sample of your catalyst/ligand mixture dissolved in a deuterated solvent. Acquire a ³¹P NMR spectrum. The presence of significant impurity peaks confirms degradation.
-
Issue 2: Poor Selectivity (e.g., Regio- or Enantioselectivity)
The steric and electronic properties of this compound are key drivers of selectivity.[13][14] Deviations from expected selectivity often point to changes in the catalyst's coordination sphere.
Possible Cause A: Formation of Different Active Species
The number of phosphite ligands coordinated to the metal center can influence the steric environment around it, thereby affecting selectivity.
-
Explanation: In solution, there is often an equilibrium between different catalyst species (e.g., ML₂, ML₃, ML₄).[3] Factors like temperature, concentration, and solvent can shift this equilibrium. A species with fewer bulky ligands (e.g., ML₂) will have a more open coordination sphere, potentially leading to different selectivity compared to a more crowded species (e.g., ML₃).
-
Troubleshooting Steps:
-
Vary Ligand-to-Metal Ratio: Systematically increase the equivalents of this compound. A higher ligand concentration can favor the formation of more highly coordinated, sterically hindered species, which may improve selectivity.
-
Adjust Temperature: Lowering the reaction temperature can sometimes favor a specific coordination geometry and improve selectivity by increasing the energy difference between competing reaction pathways.
-
Solvent Screening: The polarity of the solvent can influence ligand dissociation equilibria. Screen a range of solvents with different polarities.
-
Data Summary: Effect of Ligand Ratio on Selectivity
| Catalyst System | Ligand:Metal Ratio | Temperature (°C) | Desired Product Yield (%) | Selectivity (desired:undesired) |
| Pd(dba)₂ / P(O-o-tol)₃ | 2:1 | 80 | 65 | 5:1 |
| Pd(dba)₂ / P(O-o-tol)₃ | 4:1 | 80 | 88 | 15:1 |
| Pd(dba)₂ / P(O-o-tol)₃ | 8:1 | 80 | 92 | 18:1 |
This table illustrates how increasing the ligand-to-metal ratio can improve both yield and selectivity in a hypothetical cross-coupling reaction.
Issue 3: Reaction Stalls or Shows Non-Linear Kinetics
A reaction that starts well but stops before completion often points to catalyst deactivation during the reaction.
-
Troubleshooting Workflow:
Diagnostic workflow for stalled reactions.
-
Explanation of Product/Substrate Inhibition: Some products or even starting materials can coordinate to the metal center more strongly than the desired substrate or the phosphite ligand. This "poisoning" sequesters the catalyst in an inactive state. Functional groups like unprotected amines, thiols, or certain heterocycles are common culprits.
-
Protocol: Staggered Catalyst Addition
-
Initial Charge: Begin the reaction with only a fraction of the total catalyst load (e.g., 50%).
-
Monitor Progress: Track the reaction's progress by taking aliquots at regular intervals.
-
Second Charge: When the reaction rate begins to slow significantly, add the remaining portion of the catalyst as a solution in anhydrous solvent via syringe.
-
Observe: If the reaction rate increases again after the second addition, it strongly suggests that the catalyst is deactivating over time under the reaction conditions, rather than being inhibited by a fundamental incompatibility.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 5. Tris(this compound-κP)nickel: a coordinatively unsaturated nickel(0) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Phosphite Ligands: A Comparative Analysis Featuring Tri-o-tolyl phosphite
For researchers and professionals in catalysis and synthetic chemistry, the selection of an appropriate ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a transition metal-catalyzed reaction. Among the vast arsenal of phosphorus-based ligands, phosphites (P(OR)₃) have carved out a significant niche, particularly in industrial processes like hydroformylation. Their unique electronic properties—stronger π-acceptor capabilities compared to phosphines—render metal centers more electrophilic and can facilitate key steps in the catalytic cycle.[1]
This guide provides an in-depth comparative analysis of Tri-o-tolyl phosphite (TOTP) alongside other commonly employed phosphite ligands. We will move beyond a simple catalog of properties to explore the causal relationships between a ligand's structure and its performance in critical chemical transformations. By grounding our discussion in experimental data and established protocols, this document aims to equip you with the insights needed to make informed decisions in your own research and development endeavors.
The Foundation: Understanding Steric and Electronic Effects
The behavior of a phosphite ligand is governed by two primary factors: its size (steric effects) and its electron-donating/-withdrawing capability (electronic effects). These properties are not entirely independent; for instance, increasing steric bulk can influence bond angles and, consequently, the electronic nature of the phosphorus lone pair.[2]
-
Steric Effects are quantified by the Tolman Cone Angle (θ) . This value represents the angle of a cone, with its vertex at the metal center, that encompasses the van der Waals radii of the ligand's outermost atoms.[3] A larger cone angle signifies greater steric bulk, which can influence the number of ligands that can coordinate to a metal, stabilize low-coordinate species, and critically, control the regioselectivity of a reaction.
-
Electronic Effects are often evaluated using the Tolman Electronic Parameter (TEP) , which is derived from the A₁ C-O stretching frequency (ν(CO)) in a standard nickel carbonyl complex, [Ni(CO)₃L].[4] Ligands that are strong electron donors transfer more electron density to the metal, which in turn engages in greater π-backbonding with the CO ligands. This populates the π* antibonding orbitals of CO, weakening the C-O bond and lowering its stretching frequency.[5] Thus, a lower ν(CO) value indicates a more electron-donating ligand.
The ortho-methyl groups in this compound (TOTP) place it in a unique position. They significantly increase its steric bulk compared to its unsubstituted analogue, triphenyl phosphite, while also subtly enhancing its electron-donating character.
| Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |
| Triethyl phosphite | P(OEt)₃ | 109°[2] | 2076.3[5] |
| Trimethyl phosphite | P(OMe)₃ | 107° | 2079.5[6] |
| Triphenyl phosphite | P(OPh)₃ | 128°[2] | 2085.3[6] |
| This compound | P(O-o-tol)₃ | ~164° [7] | ~2084 (estimated) |
| Triisopropyl phosphite | P(O-i-Pr)₃ | 130°[8] | 2071.2[6] |
Note: The cone angle for TOTP is based on a calculated crystal structure of its nickel complex. The electronic parameter is estimated to be slightly lower than that of triphenyl phosphite due to the weak electron-donating effect of the methyl groups.
Diagram: Visualizing the Tolman Cone Angle
The diagram below illustrates the concept of the Tolman cone angle, comparing a sterically unhindered ligand like triethyl phosphite with the bulkier this compound.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(this compound-κP)nickel: a coordinatively unsaturated nickel(0) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validating the performance of Tri-o-tolyl phosphite in specific catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of tri-o-tolyl phosphite as a ligand in key catalytic reactions. We will move beyond simple data reporting to explore the mechanistic underpinnings of its performance, offering a comparative perspective against other common phosphite ligands. This document is designed to empower you with the knowledge to make informed decisions in your catalytic system design and optimization.
Introduction: The Profile of a Bulky Phosphite Ligand
This compound, P(O-o-C₆H₄CH₃)₃, is a monodentate phosphite ligand characterized by its significant steric bulk. This steric hindrance, a direct result of the ortho-methyl groups on the tolyl moieties, is a defining feature that dictates its coordination chemistry and, consequently, its catalytic behavior. In the realm of catalysis, particularly with late transition metals, the choice of ligand is paramount in tuning the electronic and steric environment of the metal center, thereby controlling activity, selectivity, and catalyst stability.
Phosphite ligands, in general, are known for their strong π-acceptor properties, which can facilitate crucial steps in catalytic cycles, such as reductive elimination.[1] Compared to their phosphine counterparts, phosphites are often more resistant to oxidation but can be susceptible to hydrolysis.[2] The bulky nature of this compound not only influences the geometry of the resulting metal complexes but also plays a role in enhancing its stability towards hydrolysis, a critical factor in many industrial processes.[3]
This guide will focus on the performance of this compound in three major classes of catalytic reactions:
-
Nickel-Catalyzed Hydrocyanation
-
Rhodium-Catalyzed Hydroformylation
-
Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki-Miyaura)
We will examine its performance in comparison to other relevant phosphite ligands, supported by available data and mechanistic insights.
Nickel-Catalyzed Hydrocyanation of Alkenes
The hydrocyanation of alkenes is a powerful atom-economical method for the synthesis of nitriles. Nickel-based catalysts are particularly effective for this transformation, and the choice of ligand is critical for achieving high activity and selectivity.
Mechanistic Considerations
The catalytic cycle of nickel-catalyzed hydrocyanation involves the oxidative addition of HCN to a Ni(0) complex, followed by alkene coordination, migratory insertion, and reductive elimination to form the nitrile product and regenerate the Ni(0) catalyst. Phosphite ligands are excellent for this process due to their π-acceptor character, which promotes the rate-limiting reductive elimination step.[4]
Comparative Performance of this compound
Early studies in nickel-catalyzed hydrocyanation identified this compound as a highly effective ligand.[4] Its steric bulk helps to prevent the formation of inactive bis-ligated nickel complexes, a common deactivation pathway with less hindered ligands.[4] While direct quantitative comparisons in recent literature are sparse, its performance has served as a benchmark for the development of newer ligand systems. For instance, the hydrocyanation activities of novel cage phosphinites have been shown to be comparable to those of the commercial catalyst based on P(O-o-tolyl)₃.[5]
To provide a comparative context, the following table summarizes the performance of a modern, highly active phosphite ligand, BiPhePhos, in the hydrocyanation of styrene. This data can serve as a benchmark for what is achievable with optimized systems.
| Ligand | Substrate | Conversion (%) | Selectivity (branched) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |
| BiPhePhos | Styrene | >99 | >99% | 92 | up to 309,000 | [4] |
| This compound | 3-Pentenenitrile | - | - | Comparable to commercial catalysts | - | [5] |
The strong performance of bulky diphosphites like BiPhePhos underscores the importance of the principles established with ligands like this compound: steric bulk and π-acceptor character are key to high efficiency in nickel-catalyzed hydrocyanation.
Experimental Protocol: Nickel-Catalyzed Hydrocyanation of Styrene
This protocol is adapted from modern procedures for nickel-catalyzed hydrocyanation and can be used as a starting point for reactions employing this compound.[4][6]
Reagents and Equipment:
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
This compound
-
Styrene
-
Hydrogen Cyanide (HCN) in toluene
-
Anhydrous toluene
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Ni(COD)₂ (0.0125 mmol) and this compound (0.0125 mmol).
-
Add anhydrous toluene (0.25 mL) and stir the mixture for 5 minutes at room temperature to pre-form the catalyst.
-
Remove the toluene under vacuum.
-
To the resulting solid, add anhydrous tetrahydrofuran (THF, 2.0 mL) followed by the styrene substrate (0.25 mmol).
-
Prepare a solution of HCN (0.375 mmol) in cold toluene (1 mL) in a separate flask.
-
Slowly add the HCN solution to the reaction mixture at the desired reaction temperature (e.g., 22 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction carefully with an appropriate reagent.
-
Purify the product by column chromatography.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo" process, is a large-scale industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes. Rhodium complexes modified with phosphorus ligands are the catalysts of choice for achieving high activity and selectivity under mild conditions.
Mechanistic Insights and the Role of Ligand Properties
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves coordination of the alkene to a rhodium-hydrido-carbonyl complex, migratory insertion, CO coordination, and finally, hydrogenolysis to release the aldehyde and regenerate the catalyst.[7] The steric and electronic properties of the phosphite ligand play a crucial role in determining both the rate of reaction and the regioselectivity (linear vs. branched aldehyde).
Bulky phosphite ligands, such as this compound, are known to favor the formation of the linear aldehyde product from terminal alkenes.[7] This is attributed to the steric interactions in the transition state of the migratory insertion step, which disfavor the formation of the more crowded branched alkyl-rhodium intermediate. Furthermore, the strong π-acceptor nature of phosphites can facilitate CO dissociation, a key step in the catalytic cycle.[8]
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Comparative Performance Analysis
While specific comparative data for this compound in hydroformylation is not abundant in recent academic literature, its properties align well with those of effective ligands for this transformation. The performance of rhodium catalysts is highly dependent on the ligand structure. For example, studies on related bulky phosphite ligands show that ortho-substituents enhance catalyst stability and can maintain high activity and regioselectivity.[2]
The table below presents data for triphenylphosphite-modified cobalt and rhodium catalysts to provide a baseline for understanding the performance of aryl phosphite ligands in hydroformylation.
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | Key Observation | Reference |
| [Co₂(CO)₆(P(OPh)₃)₂] | 1-Pentene | 120-210 | 34-80 | Formation of active hydride species observed. | [5] |
| RhCl₃·3H₂O / P(OPh)₃ | Alkenes | - | - | High catalytic activity; P(OPh)₃ increases branched selectivity for aryl alkenes. | [9] |
Based on established principles, it is expected that a rhodium catalyst modified with this compound would exhibit good activity and a preference for linear aldehydes with terminal aliphatic alkenes, owing to its significant steric bulk.
Palladium-Catalyzed Cross-Coupling Reactions
The Heck and Suzuki-Miyaura reactions are fundamental C-C bond-forming transformations in modern organic synthesis. The performance of the palladium catalyst is heavily influenced by the choice of phosphine or phosphite ligand.
Mechanistic Role of Bulky Ligands
The catalytic cycles for both the Heck and Suzuki reactions involve oxidative addition of an organohalide to a Pd(0) species, followed by either alkene insertion (Heck) or transmetalation with a boronic acid derivative (Suzuki), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[10][11] Bulky, electron-rich ligands are known to promote both the oxidative addition and the reductive elimination steps, which is particularly beneficial for coupling unreactive or sterically hindered substrates.[12]
While much of the literature focuses on phosphine ligands, bulky phosphites can also be effective. Their π-acceptor character can influence the electron density at the palladium center, impacting the rates of the various steps in the catalytic cycle.
Caption: A systematic workflow for comparing ligand performance in cross-coupling reactions.
Comparative Performance and Experimental Protocols
Direct comparative studies featuring this compound in Heck and Suzuki reactions are not prevalent. However, the closely related tri-o-tolyl phosphine is a well-established, highly effective ligand for these transformations, and its protocols provide an excellent starting point for optimization with the phosphite.
Representative Protocol for a Heck Reaction (adapted from a tri-o-tolyl phosphine procedure): [13]
Reagents and Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromophenol)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., triethylamine)
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
To a solution of the aryl bromide (8.7 mmol) in the solvent/base (10 mL), add the alkene (10.8 mmol).
-
Add this compound (0.52 mmol) and Pd(OAc)₂ (0.087 mmol) to the mixture at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
After cooling, work up the reaction by adding it to an acidic aqueous solution and extracting with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Representative Protocol for a Suzuki-Miyaura Coupling (adapted from a phosphine-based procedure): [11]
Reagents and Equipment:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., toluene)
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor, this compound, aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir for the required time (e.g., 2-24 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and perform a suitable aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
This compound is a valuable ligand in the chemist's toolbox, particularly for catalytic reactions where steric bulk and π-acceptor character are beneficial. Its established performance in nickel-catalyzed hydrocyanation serves as a testament to its efficacy. While direct, recent comparative data in hydroformylation and palladium-catalyzed cross-coupling is limited, its structural properties suggest it is a strong candidate for achieving high activity and selectivity in these transformations.
The provided protocols, adapted from related systems, offer a solid foundation for researchers to explore the utility of this compound in their own work. Future studies involving systematic screening of phosphite ligands, including this compound, against modern, highly active catalysts would be invaluable in further defining its position in the landscape of high-performance ligands.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 3. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst [mdpi.com]
A Comparative Guide to the Analytical Characterization and Purity Assessment of Tri-o-tolyl Phosphite
This guide provides a comprehensive overview and comparison of analytical methodologies for the robust characterization and purity assessment of Tri-o-tolyl phosphite (ToTP). For researchers, scientists, and professionals in drug development and material science, ensuring the purity and identity of starting materials and intermediates like ToTP is paramount. Impurities can significantly impact reaction kinetics, product yield, and the safety profile of the final product. This document moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights into creating a self-validating analytical system for ToTP.
This compound is a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and flame retardant in various polymers and industrial applications. Its efficacy is directly linked to its purity. Potential impurities may include residual starting materials like o-cresol, byproducts from synthesis, or degradation products such as the corresponding phosphate formed through oxidation.
Core Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods are foundational for confirming the chemical identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the unambiguous structural confirmation of ToTP. It provides detailed information about the chemical environment of specific nuclei.
-
³¹P NMR Spectroscopy: This is the most direct and informative method for analyzing ToTP and its phosphorus-containing impurities. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp, easily interpretable signals.
-
Expertise & Experience: The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and bonding environment. This compound, a P(III) species, will exhibit a characteristic chemical shift in a distinct region of the spectrum. Its primary oxidative impurity, Tri-o-tolyl phosphate (a P(V) species), will appear in a completely different, well-resolved region. This makes ³¹P NMR an excellent tool for quantifying the purity with respect to oxidation.
-
Trustworthiness: The integration of the respective signals in ³¹P NMR directly corresponds to the molar ratio of the different phosphorus species present, providing a highly accurate and self-validating purity assessment without the need for a reference standard for the impurity itself.
-
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the organic structure of the tolyl groups.
-
¹H NMR: Provides information on the aromatic and methyl protons. The presence of unreacted o-cresol can be detected by the characteristic phenolic -OH proton signal and distinct aromatic splitting patterns.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of unique carbon signals should match the expected structure, providing another layer of identity confirmation.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~20-30 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. This removes splitting from adjacent protons, resulting in a single sharp peak for each unique phosphorus environment. A longer relaxation delay (5-10 seconds) may be necessary for accurate quantification due to the typically long T1 relaxation times of phosphorus nuclei.
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. For quantitative analysis in ³¹P NMR, integrate the signals corresponding to this compound and any phosphorus-containing impurities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique for functional group identification and can serve as a quick identity check.
-
Expertise & Experience: The IR spectrum of ToTP will be characterized by specific absorption bands. Key bands include those for P-O-C stretching, aromatic C-H stretching, and C=C stretching within the aromatic rings. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) can confirm the absence of significant amounts of residual o-cresol or hydrolyzed byproducts. The oxidation of the phosphite to a phosphate can be monitored by the appearance of a strong P=O stretching band (typically around 1250-1300 cm⁻¹).
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As ToTP is a liquid or low-melting solid, the simplest method is to place a small drop of the sample between two KBr or NaCl salt plates to create a thin film.
-
Background Collection: Collect a background spectrum of the empty spectrometer.
-
Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and compare them to a reference spectrum or known literature values.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatography is essential for separating ToTP from its impurities, allowing for their individual detection and quantification.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like ToTP.
-
Expertise & Experience: The choice of detector is critical. A Flame Ionization Detector (FID) provides a general response for all organic compounds and is suitable for assessing purity against organic impurities like residual o-cresol. For enhanced specificity and sensitivity towards phosphorus-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is superior. Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification of separated impurities by offering both retention time and mass spectral data.
-
Trustworthiness: Method validation using a certified reference standard for ToTP is crucial. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor with an FID. For higher accuracy, the relative response factors of known impurities should be determined.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetone or ethyl acetate.
-
Instrumentation:
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.
-
Detector: FID at 320°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of ToTP using the area percent method: Purity (%) = (Area of ToTP peak / Total Area of all peaks) x 100.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative to GC, especially for analyzing less volatile or thermally sensitive impurities.
-
Expertise & Experience: Reversed-phase HPLC using a C18 column is the most common mode for this type of analysis. A UV detector is suitable as the aromatic rings in ToTP and related impurities are chromophoric. A gradient elution using a mobile phase of acetonitrile and water is typically effective in separating the main component from both more polar (e.g., o-cresol) and less polar impurities.
-
Trustworthiness: Similar to GC, the method must be validated for linearity, accuracy, and precision. An external standard calibration curve should be constructed for accurate quantification of the main component and any known impurities.
Experimental Protocol: RP-HPLC-UV Analysis
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.5 mg/mL) in the mobile phase, typically a mixture of acetonitrile and water.
-
Instrumentation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution, for example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Column Temperature: 30°C.
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Quantify the main peak and any impurity peaks against a calibration curve prepared from a certified reference standard.
Elemental and Titrimetric Analysis for Fundamental Composition
These methods provide fundamental data on the elemental composition and total phosphorus content, serving as an orthogonal check to chromatographic and spectroscopic techniques.
-
Elemental Analysis: This technique determines the weight percentage of Carbon (C), Hydrogen (H), and Phosphorus (P). The results are compared against the theoretical values calculated from the molecular formula of ToTP (C₂₁H₂₁O₃P). A close match provides strong evidence of purity.
-
Titrimetric/Spectrophotometric Phosphorus Determination: Standard methods, such as those published by ASTM, can be adapted to determine the total phosphorus content. One common approach involves digesting the sample to convert all phosphorus to orthophosphate, which is then reacted with a molybdate reagent to form a colored complex that can be quantified spectrophotometrically.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Primary Application for ToTP |
| ³¹P NMR | Quantitative Purity, Impurity ID (P-containing) | High specificity, quantitative without impurity standards | Low throughput, requires specialized equipment | Definitive purity assessment regarding oxidation state |
| ¹H / ¹³C NMR | Structural Confirmation, Impurity ID (organic) | Unambiguous structure elucidation | Moderate sensitivity, complex spectra | Identity confirmation, detection of organic impurities |
| GC-FID/NPD | Quantitative Purity, Impurity Profile | High resolution, high throughput, robust | Requires volatile & thermally stable analytes | Routine purity checks, quantification of volatile impurities |
| HPLC-UV | Quantitative Purity, Impurity Profile | Versatile, suitable for non-volatile impurities | Lower resolution than capillary GC | Analysis of a wide range of potential impurities |
| GC-MS | Definitive Impurity Identification | High confidence in impurity identification | More complex and costly than GC-FID | Structural elucidation of unknown impurities |
| FTIR | Functional Group Analysis | Fast, simple, low cost | Not quantitative, limited for complex mixtures | Quick identity verification, monitoring of oxidation (P=O) |
| Elemental Analysis | Elemental Composition | Fundamental purity check | Does not identify specific impurities | Verification of empirical formula |
Integrated Analytical Workflow
A robust quality control strategy employs a combination of these techniques to provide a comprehensive and self-validating assessment of this compound.
Caption: Integrated workflow for the characterization and purity assessment of this compound.
A Comparative Guide to Phosphite Ligands: Tri-o-tolyl Phosphite vs. Triphenyl Phosphite in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the activity, selectivity, and stability of the catalytic system. Among the vast arsenal of phosphorus-based ligands, phosphites have carved a niche due to their unique electronic properties and synthetic accessibility. This guide provides a detailed, evidence-based comparison of two commonly employed triaryl phosphite ligands: tri-o-tolyl phosphite and triphenyl phosphite. By examining their intrinsic steric and electronic differences and the resulting impact on catalytic performance, this document aims to equip researchers with the insights necessary for informed ligand selection.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the steric and electronic characteristics of a ligand is crucial for predicting its behavior in a catalytic cycle. The following table summarizes the key parameters for this compound and triphenyl phosphite.
| Property | This compound | Triphenyl Phosphite | Rationale & Significance |
| Cone Angle (θ) | ~141° (estimated), 163.6° (calculated from Ni complex)[1] | ~128° (original Tolman value), ~140-160° (revised estimate) | A measure of the ligand's steric bulk. The larger cone angle of this compound, conferred by the ortho-methyl groups, creates a more sterically hindered environment around the metal center. This can influence coordination number, promote reductive elimination, and impact substrate selectivity. |
| Tolman Electronic Parameter (TEP) | High (strong π-acidity implied)[1] | 2081 cm⁻¹ (computationally derived for a Ni complex)[2] | The TEP quantifies the ligand's net electron-donating or -withdrawing ability by measuring the C-O stretching frequency in a Ni(CO)₃L complex[3]. A higher TEP value indicates stronger π-acidity (stronger electron withdrawal from the metal). The strong π-acidity of this compound enhances the electrophilicity of the metal center. |
| Coordination Chemistry | Forms stable complexes with late transition metals, particularly Ni(0)[4]. | Widely used ligand in organometallic chemistry, forming complexes with a variety of transition metals[5]. | Both ligands are effective in stabilizing low-valent metal centers, a key feature for many catalytic cycles. |
Deep Dive: Steric and Electronic Effects Unpacked
The subtle structural difference between this compound and triphenyl phosphite—the presence of three methyl groups in the ortho positions of the aryl rings—gives rise to significant disparities in their steric and electronic profiles.
The Dominance of Sterics: The Cone Angle
The Tolman cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine or phosphite ligand[6]. As illustrated in the diagram below, the ortho-methyl groups of this compound project into the space surrounding the phosphorus atom, creating a significantly larger steric footprint compared to the unsubstituted phenyl rings of triphenyl phosphite.
Caption: Steric comparison of this compound and triphenyl phosphite.
This increased steric bulk in this compound has profound implications in catalysis. It can:
-
Favor lower coordination numbers: The bulky nature of the ligand can disfavor the coordination of multiple ligands to the metal center, potentially creating vacant coordination sites necessary for substrate binding.
-
Promote reductive elimination: The steric clash between bulky ligands can accelerate the rate-determining reductive elimination step in many cross-coupling reactions, leading to faster catalyst turnover.
-
Influence regioselectivity: The steric environment created by the ligand can dictate the regioselectivity of a reaction by controlling how the substrate approaches the metal center.
The Nuances of Electronics: π-Acidity
Phosphite ligands, in general, are considered to be net π-acceptors. This means that while the phosphorus atom donates its lone pair of electrons to the metal (a σ-donation), the P-O σ* antibonding orbitals can accept electron density back from the metal's d-orbitals (a π-backdonation). This π-acidity is a key differentiator from many phosphine ligands which are stronger σ-donors.
The Tolman Electronic Parameter (TEP) is a spectroscopic measure of a ligand's electronic effect[3]. A higher ν(CO) frequency in the [LNi(CO)₃] complex corresponds to less electron density being back-donated from the nickel to the carbonyls, indicating a more electron-withdrawing (stronger π-acceptor) ligand.
In Practice: A Case Study in Nickel-Catalyzed Hydrocyanation
The industrial synthesis of adiponitrile, a precursor to Nylon 6,6, via the hydrocyanation of butadiene is a landmark achievement in homogeneous catalysis. The success of the DuPont process hinges on the use of a nickel catalyst modified with this compound ligands[4].
The catalytic cycle for the hydrocyanation of an alkene is a multi-step process. The choice of phosphite ligand is critical for both the activity and selectivity of the reaction.
Caption: A simplified overview of the nickel-catalyzed hydrocyanation of an alkene.
In the context of butadiene hydrocyanation, the use of monodentate phosphite ligands typically yields a mixture of the linear product, 3-pentenenitrile (the desired product), and the branched product, 2-methyl-3-butenenitrile[7]. The superior performance of this compound in this process is attributed to:
-
Enhanced Rate of Reductive Elimination: The significant steric bulk of this compound accelerates the reductive elimination step, which is often rate-limiting, leading to a higher turnover frequency.
-
Favorable Electronic Properties: The strong π-acidity of the ligand is believed to stabilize the Ni(0) resting state and facilitate the oxidative addition of HCN.
While triphenyl phosphite can also be used as a ligand in this reaction, it generally results in lower activity and selectivity for the desired linear product compared to its ortho-methylated counterpart under industrial conditions.
Experimental Protocols
For researchers looking to explore the synthesis and application of these ligands, the following protocols provide a starting point.
Synthesis of Triaryl Phosphites
The general synthesis of triaryl phosphites involves the reaction of the corresponding phenol with phosphorus trichloride, often in the presence of a base to scavenge the HCl byproduct.
Protocol: Synthesis of Triphenyl Phosphite [2][8]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add phenol (3.0 equivalents) and a suitable solvent (e.g., toluene).
-
Reactant Addition: Cool the flask in an ice bath and slowly add phosphorus trichloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude triphenyl phosphite can be purified by vacuum distillation.
Protocol: Synthesis of this compound
The synthesis of this compound follows a similar procedure to that of triphenyl phosphite, with o-cresol used in place of phenol.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add o-cresol (3.0 equivalents) and a solvent such as toluene.
-
Reactant Addition: With stirring, slowly add phosphorus trichloride (1.0 equivalent) dropwise.
-
Reaction: After the addition, heat the mixture to reflux for 3-4 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. The product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Caption: General reaction scheme for the synthesis of triaryl phosphites.
Comparative Catalytic Experiment: Nickel-Catalyzed Hydrocyanation of an Alkene
The following is a generalized protocol for a small-scale, comparative study of this compound and triphenyl phosphite in the hydrocyanation of a model alkene, such as styrene. Caution: Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Protocol: Comparative Hydrocyanation [9]
-
Catalyst Pre-formation (in a glovebox):
-
In two separate vials, add Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) (1 mol%).
-
To one vial, add this compound (4 mol%).
-
To the other vial, add triphenyl phosphite (4 mol%).
-
Add an appropriate solvent (e.g., toluene) and stir for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In two separate Schlenk flasks, add the alkene substrate (e.g., styrene, 1.0 equivalent) and a Lewis acid co-catalyst (e.g., ZnCl₂, 0.2 equivalents) dissolved in the reaction solvent.
-
-
Reaction Initiation:
-
Transfer the pre-formed catalyst solutions to their respective Schlenk flasks containing the substrate.
-
Slowly add a solution of HCN (1.1 equivalents) in the reaction solvent to each flask via a syringe pump over a period of 1-2 hours at a controlled temperature (e.g., 60 °C).
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or GC-MS to determine the conversion of the starting material and the selectivity for the desired nitrile product.
-
-
Work-up:
-
Upon completion, quench the reaction by carefully adding a basic solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
By comparing the conversion rates and product selectivities obtained with each ligand, a direct assessment of their relative performance can be made.
Conclusion and Outlook
The choice between this compound and triphenyl phosphite as ligands in catalysis is a clear example of how subtle structural modifications can lead to significant differences in reactivity and selectivity. This compound's larger steric bulk and strong π-acidity make it a superior ligand in demanding applications such as the industrial hydrocyanation of butadiene. In contrast, the less sterically hindered and less π-acidic triphenyl phosphite may be a suitable, and more economical, choice for reactions where steric hindrance is not a critical factor for promoting the desired transformation.
This guide provides a framework for understanding the fundamental differences between these two important phosphite ligands. For any specific application, it is imperative for researchers to conduct their own comparative studies to determine the optimal ligand and reaction conditions for their system.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Efficacy of Tri-o-tolyl Phosphite in Preventing Polymer Degradation
In the realm of polymer science, where material integrity is paramount, preventing degradation is a critical endeavor. This guide offers a comprehensive evaluation of this compound (TOTP) as a stabilizing agent for polymers. As Senior Application Scientists, we will delve into the mechanistic underpinnings of TOTP's efficacy, provide a comparative analysis with other common stabilizers, and furnish detailed experimental protocols for your own evaluations.
The Insidious Nature of Polymer Degradation
Polymers, despite their versatility, are susceptible to degradation when exposed to heat, oxygen, and light. This degradation manifests as discoloration, brittleness, and a loss of mechanical integrity. The primary culprit behind this deterioration is oxidative degradation, a process initiated by the formation of reactive hydroperoxides.[1]
The Role of Phosphite Stabilizers: A Mechanistic Overview
Phosphite stabilizers, including this compound, function as secondary antioxidants.[1] Unlike primary antioxidants that directly scavenge free radicals, phosphites act by decomposing hydroperoxides, thereby preventing the propagation of the oxidative chain reaction.[1] This mechanism involves the reduction of hydroperoxides to non-radical species.[1]
The general mechanism of phosphite stabilization can be visualized as follows:
References
Comparative Guide to the Quantitative Analysis of Tri-o-tolyl Phosphite in Reaction Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tri-o-tolyl phosphite (TOTP) within complex reaction matrices. Designed for researchers, chemists, and quality control analysts, this document moves beyond a simple listing of techniques to offer a decision-making framework grounded in experimental data and practical field insights. We will explore the nuances of each method, elucidating the rationale behind procedural choices to ensure robust, accurate, and reliable quantification.
The Analytical Imperative: Why Quantify this compound?
This compound (TOTP) is a versatile organophosphorus compound frequently employed as a stabilizer, antioxidant, or ligand in various chemical syntheses. The precise concentration of TOTP in a reaction mixture is a critical process parameter. Inaccurate measurements can lead to incomplete reactions, undesirable side products, or compromised final product quality. The primary challenges in its analysis stem from its potential for hydrolysis or oxidation and the presence of structurally similar impurities or byproducts in the reaction matrix, necessitating highly selective and sensitive analytical techniques.
Comparative Analysis of Leading Analytical Techniques
The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. Here, we compare the most effective techniques for TOTP quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR) Spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like TOTP. Its high resolving power makes it ideal for separating TOTP from other components in a complex mixture.
-
Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
-
Common Detectors:
-
Flame Ionization Detector (FID): A robust, general-purpose detector for organic compounds. It offers a wide linear range and is highly reliable for routine analysis.
-
Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds, making it exceptionally useful for complex matrices where hydrocarbon interferences are prevalent. The FPD provides a significant advantage in selectivity over the FID.
-
Nitrogen-Phosphorus Detector (NPD): Even more sensitive and selective for phosphorus compounds than the FPD, offering excellent performance for trace-level analysis.
-
Mass Spectrometry (MS): Provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering the highest degree of certainty and enabling the identification of unknown impurities.
-
-
Causality in Method Design: The choice of a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is deliberate. This stationary phase provides optimal resolution for aryl phosphites based on their boiling points and slight polarity differences, effectively separating TOTP from isomers or related impurities. An internal standard, such as triphenyl phosphate, is crucial for precision, as it corrects for variations in injection volume and detector response.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, particularly for samples that may degrade at the high temperatures required for GC analysis.
-
Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the analyte's interaction with the stationary phase. For TOTP, reversed-phase HPLC is most common.
-
Common Detectors:
-
UV-Vis Detector: TOTP possesses a chromophore (the aromatic rings) that absorbs ultraviolet light. A UV detector set to an appropriate wavelength (e.g., ~265 nm) provides good sensitivity and is a cost-effective option.
-
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the detection specificity of MS, providing high sensitivity and structural confirmation.
-
-
Causality in Method Design: A C18 column is the standard choice for reversed-phase separation of moderately non-polar molecules like TOTP. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve retention and sharp peak shapes. The organic modifier (acetonitrile) concentration is adjusted to control the elution time; a higher concentration leads to faster elution.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)
³¹P qNMR is a primary analytical method that offers distinct advantages for phosphorus-containing compounds.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The phosphorus-31 nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The signal's intensity is directly proportional to the number of phosphorus nuclei, allowing for direct quantification without the need for a specific TOTP reference standard if an internal standard of known phosphorus concentration is used.
-
Advantages:
-
Absolute Quantification: Provides direct molar quantification against a certified internal standard.
-
High Specificity: The chemical shift is highly specific to the chemical environment of the phosphorus atom, allowing for unambiguous identification and quantification of various phosphorus species in a single experiment.
-
Non-Destructive: The sample can be recovered after analysis.
-
-
Causality in Method Design: An internal standard with a known concentration and a ³¹P signal in a clear region of the spectrum (e.g., triphenyl phosphate or a certified phosphoric acid standard) is essential for accurate quantification. To ensure accuracy, key acquisition parameters must be optimized, such as the relaxation delay (D1), which must be at least five times the longest spin-lattice relaxation time (T1) of any phosphorus signal being quantified. This ensures all signals are fully relaxed before the next scan, making the signal intensity directly proportional to concentration.
Performance Comparison: A Data-Driven Overview
The table below summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of this compound. The values represent typical expectations and may vary based on specific instrumentation and matrix conditions.
| Parameter | GC-FID | GC-FPD / NPD | HPLC-UV | ³¹P qNMR |
| Selectivity | Moderate to Good | Excellent for P-compounds | Good | Excellent |
| Sensitivity (LOD) | ~1-10 ppm | ~0.1-1 ppm | ~1-5 ppm | ~10-50 ppm |
| Linear Range | > 4 orders of magnitude | > 3 orders of magnitude | ~3 orders of magnitude | ~2-3 orders of magnitude |
| Precision (RSD) | < 2% | < 3% | < 2% | < 1% |
| Analysis Time | ~10-20 min | ~10-20 min | ~15-25 min | ~5-30 min |
| Key Advantage | Robust, widely available | High selectivity for P | No sample heating | Absolute quantification |
| Key Limitation | Thermal degradation risk | Lower sensitivity | Lower sensitivity |
Visualizing the Analytical Workflow
A structured workflow is critical for achieving reproducible results. The following diagram illustrates a typical process for chromatographic analysis.
Caption: General workflow for quantitative chromatographic analysis of TOTP.
Decision Framework for Method Selection
Choosing the optimal analytical technique requires balancing the experimental needs with the capabilities of each method. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting the optimal TOTP quantification method.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating experimental protocols.
Protocol 1: Quantitative Analysis of TOTP by GC-FID with Internal Standard
This protocol describes a robust method for quantifying TOTP in an organic reaction mixture.
-
Preparation of Standards:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 100 mg of triphenyl phosphate (TPP) into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the TOTP stock standard. Spike each with a fixed concentration of the IS stock (e.g., 100 µg/mL). For example, prepare standards at 10, 50, 100, 250, and 500 µg/mL of TOTP, each containing 100 µg/mL of TPP.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add 1.0 mL of the 1000 µg/mL IS stock solution.
-
Dilute to volume with ethyl acetate.
-
Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-FID Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 150°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
Detector: FID, 320°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the (TOTP peak area / IS peak area) against the TOTP concentration for the calibration standards.
-
Perform a linear regression on the curve. The R² value must be ≥ 0.995 for the curve to be considered valid.
-
Calculate the concentration of TOTP in the prepared sample using the response ratio from the sample chromatogram and the calibration curve equation.
-
Back-calculate to determine the concentration of TOTP in the original reaction mixture.
-
Protocol 2: Quantitative Analysis of TOTP by ³¹P qNMR
This protocol provides a direct measurement of TOTP concentration.
-
Preparation of Internal Standard and Sample:
-
Internal Standard (IS): Use a certified reference material of a phosphorus-containing compound with a known purity, such as triphenyl phosphate (TPP). Prepare a stock solution by accurately weighing the IS into a volumetric flask and dissolving it in a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture (e.g., 20-30 mg) directly into an NMR tube.
-
Add a precise volume or weight of the IS stock solution to the NMR tube.
-
Add a sufficient amount of deuterated solvent (e.g., CDCl₃) to bring the total volume to ~0.6 mL. Cap and mix thoroughly.
-
-
³¹P NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ³¹P.
-
Pulse Program: Standard single pulse with proton decoupling.
-
Relaxation Delay (D1): ≥ 5 * T1 (longest T1 of TOTP or IS). A conservative value of 30-60 seconds is often sufficient. Note: T1 must be experimentally determined for highest accuracy.
-
Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio > 150:1 for both the analyte and IS peaks (typically 16-64 scans).
-
-
Data Processing and Calculation:
-
Apply an exponential multiplication (line broadening) of ~1 Hz to improve the signal-to-noise ratio.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Integrate the peaks corresponding to TOTP and the internal standard (TPP).
-
Calculate the concentration of TOTP using the following formula:
Cₓ = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Purityₛₜ
Where:
-
Cₓ = Concentration (or weight percent) of TOTP
-
I = Integral value
-
N = Number of phosphorus atoms in the molecule (1 for both TOTP and TPP)
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
ₓ = Analyte (TOTP)
-
ₛₜ = Internal Standard (TPP)
-
-
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Tri-o-tolyl phosphite
For Researchers, Scientists, and Drug Development Professionals
Tri-o-tolyl phosphite, a member of the organophosphite family, is a chemical compound that demands meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights.
Understanding the Risks: A Proactive Approach to Safety
This compound is a combustible liquid and vapor that can cause severe skin, eye, digestive, and respiratory tract burns.[1] Beyond its corrosive nature, it may also lead to central nervous system depression and cardiac disturbances.[1] Therefore, a proactive and informed approach to safety is paramount when working with this compound.
Hazard Summary for Tri-p-tolyl phosphite (as a proxy for this compound):
| Hazard Type | Description | Source |
| Physical Hazards | Combustible liquid and vapor. | [1] |
| Health Hazards | Causes severe eye and skin burns. Causes digestive and respiratory tract burns. May cause central nervous system depression and cardiac disturbances. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent contact and inhalation exposure.
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should also be worn to protect against splashes.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[2][3] Regularly inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat/Apron: A chemical-resistant lab coat or apron is essential to protect against spills and splashes.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[1]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing the risks associated with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Don all required personal protective equipment as outlined above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to ensure adequate ventilation.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
Use spark-proof tools and avoid sources of ignition as the substance is a combustible liquid.[1]
-
-
In Case of a Spill:
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1][2] Consultation with local and state hazardous waste regulations is also necessary for complete and accurate classification.[1][2]
-
Waste Collection:
-
Collect all waste containing this compound in designated, properly labeled, and sealed containers.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal program.
-
Contaminated PPE, such as gloves and lab coats, should also be disposed of as hazardous waste.[3]
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
